5-bromo-2,3-dimethyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGAIEWEHFPGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510046 | |
| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4583-55-5 | |
| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-2,3-dimethyl-1H-indole. It includes key physicochemical data, detailed experimental protocols, and insights into its applications as a synthetic intermediate in drug discovery.
Core Physicochemical Properties
This compound is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of the bromine atom and methyl groups influences its electronic properties and provides synthetic handles for further molecular elaboration.
| Property | Value | Reference |
| CAS Number | 4583-55-5 | [1] |
| Molecular Formula | C₁₀H₁₀BrN | [1] |
| Molecular Weight | 224.1 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 136-137 °C | [1] |
| Boiling Point | 135-137 °C (at 10 Torr) | [1] |
| Density | 1.487 g/cm³ (estimate) | [1] |
| Refractive Index | 1.5923 (estimate) | [1] |
| Solubility | While specific quantitative data for this compound is not readily available, related bromoindoles exhibit limited solubility in water and good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[3] | |
| Storage | 2-8°C | [1] |
Spectral Data Analysis
Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.
¹H NMR (Proton NMR) Spectrum
The following proton NMR data has been reported for this compound.
-
Solvent: d6-DMSO
-
Frequency: 400 MHz
-
Data: δ 10.87 (s, 1H, NH), 7.51 (d, J = 1.2 Hz, 1H, Ar-H), 7.18 (d, J = 6.3 Hz, 1H, Ar-H), 7.07 (dd, J = 6.3 Hz, 1.2 Hz, 1H, Ar-H), 2.31 (s, 3H, CH₃), 2.13 (s, 3H, CH₃).[1]
¹³C NMR (Carbon NMR) Spectrum
While a specific ¹³C NMR spectrum for this compound is not available in the cited literature, data for the closely related 5-bromo-3-methyl-1H-indole provides a reference for expected chemical shifts. The electron-withdrawing bromine atom and electron-donating methyl groups will influence the carbon environment.
-
Reference Compound: 5-bromo-3-methyl-1H-indole
-
Solvent: CDCl₃
-
Frequency: 125 MHz
-
Reference Data (ppm): 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64.[2]
Mass Spectrometry (MS)
The mass spectrum of an analogous compound, 5-bromoindole , shows characteristic peaks corresponding to the molecular ion and isotopic pattern of bromine. For this compound (MW: 224.1), one would expect to see major peaks around m/z 223 and 225, representing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[4]
Infrared (IR) Spectroscopy
An IR spectrum of an indole derivative typically shows characteristic absorption bands. For this compound, the following peaks can be anticipated based on the structure and data from related compounds:
-
N-H Stretch: A peak around 3400 cm⁻¹ corresponding to the indole N-H bond.[5]
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.[5]
-
C=C Stretch (Aromatic): Strong absorptions around 1450-1620 cm⁻¹.[5]
-
C-Br Stretch: Typically found in the lower frequency region of the spectrum.
Experimental Protocols
Protocol 1: Synthesis via Fischer Indole Cyclization
This protocol details the synthesis of this compound from 4-bromophenylhydrazine and 2-butanone, a classic example of the Fischer indole synthesis.[1]
Materials:
-
4-bromophenylhydrazine
-
2-butanone (methyl ethyl ketone)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flask, Büchner funnel)
Procedure:
-
A mixture of 4-bromophenylhydrazine (5.0 g, 22.3 mmol) and 2-butanone (1.6 g, 22.3 mmol) is dissolved in ethanol (60 mL) in a round-bottom flask.[1]
-
The reaction mixture is heated to reflux and maintained under these conditions overnight.[1]
-
Upon completion of the reaction (monitored by TLC), the solvent is removed by distillation under reduced pressure using a rotary evaporator.[1]
-
The resulting residue is recrystallized from an ethanol/water solvent mixture to yield the purified this compound.[1]
-
The final product can be isolated by filtration, washed with cold solvent, and dried under vacuum. A typical yield is reported to be around 73%.[1]
Protocol 2: Solubility Determination (Shake-Flask Method)
This is a general protocol for determining the equilibrium solubility of a compound in various solvents.
Procedure:
-
Preparation: Add an excess amount of this compound to vials containing known volumes of selected solvents (e.g., water, DMSO, ethanol, PEG300).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Applications in Research and Drug Development
This compound serves as a key building block for the synthesis of more complex, biologically active molecules. Its derivatives have been investigated for their potential to modulate important physiological pathways.
Thromboxane Synthase Inhibitors
This compound is used to prepare derivatives that act as dual thromboxane synthase inhibitors and thromboxane receptor antagonists.[1] Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction.[6] By inhibiting its synthesis, these agents can have significant anti-thrombotic effects, making them relevant for the treatment of cardiovascular diseases.[6][7]
Modulators of Secreted Frizzled Related Protein-1 (SFRP-1)
Derivatives of this compound have also been prepared as modulators of Secreted Frizzled Related Protein-1 (SFRP-1).[1] SFRP-1 is a key antagonist of the Wnt signaling pathway.[8] The Wnt pathway is fundamental in embryogenesis, cell proliferation, and differentiation.[8] By modulating SFRP-1, these compounds can influence Wnt signaling, a pathway whose dysregulation is implicated in numerous diseases, including cancer and bone disorders.[9][10]
References
- 1. Thromboxane A2 synthetase inhibitors with histamine H1-blocking activity: synthesis and evaluation of a new series of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]
- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4363912A - Indole thromboxane synthetase inhibitors - Google Patents [patents.google.com]
- 7. Selective thromboxane synthetase inhibitors and antihypertensive agents. New derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole, 4-hydrazinopyridazino[4,5-a]indole, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Secreted Frizzled-related Protein 1 (SFRP1) in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secreted frizzled-related protein-1 enhances mesenchymal stem cell function in angiogenesis and contributes to neovessel maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Secreted Frizzled Related Protein 1, A Wnt Antagonist, in Brain, Kidney, and Skeleton is Dispensable for Normal Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-1H-indole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Bromoindoles, in particular, are a class of halogenated indoles that have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4][5] This technical guide provides available data on 5-bromo-2,3-dimethyl-1H-indole and its close structural analog, 5-bromo-2,3,3-trimethyl-3H-indole, offering insights into their chemical properties, synthesis, and potential biological relevance. While specific data for this compound is scarce in public databases, the information on its analogs provides a valuable reference point for researchers in the field.
Chemical and Physical Properties
Quantitative data for the closely related compound, 5-bromo-2,3,3-trimethyl-3H-indole, is summarized below. This data serves as a useful proxy for estimating the properties of this compound.
| Property | Value | Source |
| CAS Number | 54136-24-2 | PubChem |
| Molecular Formula | C₁₁H₁₂BrN | PubChem |
| Molecular Weight | 238.12 g/mol | PubChem |
| IUPAC Name | 5-bromo-2,3,3-trimethyl-3H-indole | PubChem |
Experimental Protocols
The synthesis of bromoindole derivatives often involves electrophilic bromination of an indole precursor. Below is a detailed protocol for the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole, which can be adapted for the synthesis of other similar indole derivatives.[6]
Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole [6]
-
Materials:
-
4-bromophenyl hydrazine (1.0 g, 4.5 mmol)
-
Isopropyl methyl ketone (0.81 g, 9.3 mmol)
-
Ethanol (100 mL)
-
Concentrated H₂SO₄ (0.44 g, 4.5 mmol)
-
10% NaHCO₃ solution
-
Ether
-
Deionized water
-
Anhydrous MgSO₄
-
-
Procedure:
-
A solution of 4-bromophenyl hydrazine, isopropyl methyl ketone, ethanol, and concentrated H₂SO₄ is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated under reflux for 12 hours.
-
After cooling to room temperature, the mixture is quenched in 10% NaHCO₃.
-
The product is extracted with ether, washed with deionized water, and dried over anhydrous MgSO₄.
-
The solvent is evaporated under reduced pressure to obtain the crude product.
-
Biological Activity of Bromoindoles
Indole alkaloids derived from marine organisms, many of which are brominated, exhibit a wide range of biological activities.[3][4] These compounds have shown potential as:
-
Anticancer agents: Certain bromoindoles have demonstrated cytotoxicity against various cancer cell lines.[4]
-
Antimicrobial agents: Strong antimicrobial activity against bacteria such as Staphylococcus aureus has been reported for some bromoindole alkaloids.[4]
-
Anti-inflammatory agents: Indole-based compounds have been investigated as inhibitors of COX-1 and COX-2 enzymes.[2]
The diverse bioactivities of bromoindoles make them attractive scaffolds for the development of new therapeutic agents.[2][3][5]
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a bromoindole compound, based on the protocol described above.
Caption: General workflow for bromoindole synthesis.
Conceptual Signaling Pathway
The diagram below represents a conceptual signaling pathway that could be inhibited by a bromoindole-based drug, a common mechanism for anticancer agents.
Caption: Inhibition of a signaling pathway by a bromoindole.
References
Spectroscopic Profile of 5-bromo-2,3-dimethyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a detailed analysis based on closely related analogs: 5-bromo-3-methyl-1H-indole and 2,3-dimethyl-1H-indole. The experimental protocols and predicted data herein serve as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of experimentally obtained data for the structurally similar compounds 5-bromo-3-methyl-1H-indole and 2,3-dimethyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| NH | ~8.0-8.2 | Broad Singlet | Chemical shift can be concentration-dependent. |
| H-4 | ~7.6-7.8 | Doublet | |
| H-6 | ~7.2-7.4 | Doublet of Doublets | |
| H-7 | ~7.1-7.3 | Doublet | |
| 2-CH₃ | ~2.3-2.5 | Singlet | |
| 3-CH₃ | ~2.2-2.4 | Singlet |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display signals for the eight carbons of the indole core and the two methyl carbons. The carbon atom attached to the bromine (C-5) will show a characteristic chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~131-133 |
| C-3 | ~108-110 |
| C-3a | ~129-131 |
| C-4 | ~123-125 |
| C-5 | ~113-115 |
| C-6 | ~121-123 |
| C-7 | ~111-113 |
| C-7a | ~134-136 |
| 2-CH₃ | ~12-14 |
| 3-CH₃ | ~9-11 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3450 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1200-1300 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 223 | ~100% | Corresponding to C₁₀H₁₀⁷⁹BrN |
| [M+2]⁺ | 225 | ~98% | Corresponding to C₁₀H₁₀⁸¹BrN |
| [M-CH₃]⁺ | 208/210 | Variable | Loss of a methyl group |
| [M-Br]⁺ | 144 | Variable | Loss of the bromine atom |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic characterization of substituted indoles, which can be adapted for this compound.
Synthesis
A plausible synthetic route to this compound is the Fischer indole synthesis.
Procedure:
-
A mixture of 4-bromophenylhydrazine hydrochloride (1 equivalent) and 2-butanone (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid) is added to the mixture.
-
The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Standard proton experiment with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Proton-decoupled carbon experiment with a spectral width of 0-160 ppm.
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (for oils).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-300 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures for its characterization. Researchers can utilize this information to facilitate the identification and analysis of this and related indole compounds in their scientific endeavors.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide presents the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-bromo-2,3-dimethyl-1H-indole. Due to the absence of publicly available experimental spectra for this specific molecule, this document provides a comprehensive analysis based on established NMR prediction principles and data from structurally related analogs. The information herein is intended to support researchers in the structural elucidation, purity assessment, and quality control of this compound and its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR spectra for this compound were determined by analyzing the known spectra of similar compounds, including 5-bromo-3-methyl-1H-indole and 2,3-dimethyl-1H-indole.[1] The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to tetramethylsilane (TMS). The predicted data is based on spectra acquired in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The bromine atom at the C5 position and the methyl groups at C2 and C3 will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (NH) | ~7.9 | Broad Singlet (br s) | - |
| H-4 | ~7.5 | Doublet (d) | ~1.8 |
| H-6 | ~7.1 | Doublet of Doublets (dd) | ~8.5, 1.8 |
| H-7 | ~7.0 | Doublet (d) | ~8.5 |
| 2-CH₃ | ~2.4 | Singlet (s) | - |
| 3-CH₃ | ~2.3 | Singlet (s) | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will display ten signals corresponding to the carbon atoms of the indole core and the two methyl groups. The electron-withdrawing effect of the bromine atom is predicted to cause a downfield shift for the carbon atoms in its proximity.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~135 |
| C-3 | ~108 |
| C-3a | ~129 |
| C-4 | ~123 |
| C-5 | ~113 |
| C-6 | ~121 |
| C-7 | ~111 |
| C-7a | ~134 |
| 2-CH₃ | ~12 |
| 3-CH₃ | ~9 |
Visualizations
To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure with atom numbering and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.[2]
Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For quantitative analysis, add a suitable internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Solvent: CDCl₃
-
Temperature: Standard ambient temperature (e.g., 298 K).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
Data Processing
-
Apply a line broadening factor of approximately 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
References
Crystal Structure Analysis of 5,6-Dibromo-1H-indole-2,3-dione: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The crystallographic data for the specific compound 5-bromo-2,3-dimethyl-1H-indole is not publicly available. This guide provides a detailed analysis of a closely related compound, 5,6-Dibromo-1H-indole-2,3-dione , for which comprehensive crystal structure data has been reported.
This technical guide offers an in-depth look at the crystal structure of 5,6-Dibromo-1H-indole-2,3-dione, a halogenated indole derivative. The following sections present the crystallographic data, a detailed experimental protocol for its determination, and a visual workflow of the analytical process.
Data Presentation
The quantitative data from the crystal structure determination of 5,6-Dibromo-1H-indole-2,3-dione are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₈H₃Br₂NO₂ |
| Formula Weight | 304.93 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.1044 (10) Å |
| b | 10.5317 (15) Å |
| c | 12.2598 (17) Å |
| α | 108.078 (4) ° |
| β | 93.481 (5) ° |
| γ | 101.484 (4) ° |
| Volume | 847.1 (2) ų |
| Z | 4 |
| Calculated Density | 2.391 Mg/m³ |
| Absorption Coefficient | 9.53 mm⁻¹ |
| F(000) | 576 |
| Data Collection | |
| Reflections Collected | 23591 |
| Independent Reflections | 3116 [R(int) = 0.037] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 3116 / 2 / 255 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R1 = 0.020, wR2 = 0.047 |
| R indices (all data) | R1 = 0.024, wR2 = 0.048 |
Table 2: Selected Bond Lengths (Å). [1]
| Bond | Length (Å) | Bond | Length (Å) |
| Br1-C5 | 1.898(2) | Br2-C6 | 1.897(2) |
| O1-C2 | 1.213(3) | O2-C3 | 1.215(3) |
| N1-C8 | 1.393(3) | N1-C2 | 1.398(3) |
| C2-C3 | 1.551(3) | C3-C4 | 1.472(3) |
| C4-C5 | 1.389(3) | C4-C9 | 1.391(3) |
| C5-C6 | 1.393(3) | C6-C7 | 1.387(3) |
| C7-C8 | 1.389(3) | C8-C9 | 1.388(3) |
Table 3: Selected Bond Angles (°). [1]
| Atoms | Angle (°) | Atoms | Angle (°) |
| C8-N1-C2 | 110.1(2) | O1-C2-N1 | 126.3(2) |
| O1-C2-C3 | 127.4(2) | N1-C2-C3 | 106.3(2) |
| O2-C3-C4 | 127.1(2) | O2-C3-C2 | 126.7(2) |
| C4-C3-C2 | 106.2(2) | C5-C4-C9 | 121.0(2) |
| C5-C4-C3 | 130.0(2) | C9-C4-C3 | 108.9(2) |
| C4-C5-C6 | 119.0(2) | C4-C5-Br1 | 120.0(2) |
| C6-C5-Br1 | 121.0(2) | C7-C6-C5 | 120.4(2) |
| C7-C6-Br2 | 119.8(2) | C5-C6-Br2 | 119.8(2) |
| C6-C7-C8 | 121.2(2) | N1-C8-C7 | 130.3(2) |
| N1-C8-C9 | 109.4(2) | C7-C8-C9 | 120.3(2) |
| C8-C9-C4 | 107.7(2) |
Experimental Protocols
The synthesis and crystal structure determination of 5,6-Dibromo-1H-indole-2,3-dione involved the following key steps.
1. Synthesis and Crystallization:
The synthesis of the title compound was achieved through methods analogous to those for other halogenated isatins. Single crystals suitable for X-ray diffraction were grown from a solution of the compound in tetrahydrofuran.[1]
2. X-ray Data Collection: [1]
A suitable crystal was mounted on a Bruker D8 Venture CMOS diffractometer. The data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å). A series of φ and ω scans were performed to cover the reciprocal space.
3. Structure Solution and Refinement: [1]
The collected data were processed using standard software packages. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Mandatory Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 5,6-Dibromo-1H-indole-2,3-dione.
Caption: Experimental workflow for crystal structure determination.
References
An In-depth Technical Guide to the Reactivity and Stability of 5-bromo-2,3-dimethyl-1H-indole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-bromo-2,3-dimethyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the C5 position, combined with methyl groups at C2 and C3, creates a versatile building block for the synthesis of complex molecules and potential therapeutic agents.[1][2]
Physicochemical and Spectroscopic Properties
This compound is a substituted indole derivative. While specific experimental data for this exact compound is sparse, its properties can be reliably extrapolated from closely related analogs such as 5-bromo-3-methyl-1H-indole and other substituted indoles.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference / Note |
| Molecular Formula | C₁₀H₁₀BrN | Calculated |
| Molecular Weight | 224.10 g/mol | Calculated |
| Appearance | Expected to be an off-white to light brown solid | Based on analogs like 5-bromoindole[1] |
| Melting Point | Not specified; 5-bromo-3-methyl-1H-indole melts at 111-113 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and chloroform | Based on 5-bromoindole[1] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Reference / Note |
| ¹H NMR (CDCl₃) | δ ~7.9 (br s, 1H, N-H), ~7.6 (s, 1H, H4), ~7.2 (d, 1H, H6), ~7.1 (d, 1H, H7), ~2.3 (s, 3H, C3-CH₃), ~2.2 (s, 3H, C2-CH₃) | Extrapolated from 5-bromo-3-methyl-1H-indole[3] |
| ¹³C NMR (CDCl₃) | δ ~135 (C7a), ~132 (C2), ~129 (C3a), ~124 (C6), ~122 (C4), ~112 (C5), ~111 (C7), ~108 (C3), ~12 (C2-CH₃), ~9 (C3-CH₃) | Extrapolated from 5-bromo-3-methyl-1H-indole[3] |
| Mass Spec. (EI) | M⁺ peak at m/z 223 and M⁺+2 peak at m/z 225 in ~1:1 ratio | Characteristic bromine isotope pattern |
| IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (Aromatic C=C stretch) | Based on 5-bromoindole[4] |
Synthesis via Fischer Indole Synthesis
The most common and versatile method for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.[5] For this compound, the precursors are (4-bromophenyl)hydrazine and methyl ethyl ketone (butan-2-one).
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Experimental Protocol: Fischer Indole Synthesis[5][6][7]
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add methyl ethyl ketone (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the hydrazine.
-
Cyclization: To the reaction mixture, add an acid catalyst such as polyphosphoric acid or zinc chloride (1.2 - 2.0 eq).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Chemical Reactivity
The reactivity of this compound is dictated by the electronic properties of its substituents. The methyl groups at C2 and C3 are electron-donating, increasing the electron density of the pyrrole ring. However, these positions are sterically blocked from electrophilic attack. The bromine atom at C5 is an electron-withdrawing group via induction but acts as an ortho-, para-director for electrophilic substitution. Crucially, the C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions.
Caption: Key reactivity pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is the primary site for synthetic modification, making it an ideal substrate for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.[7][8][9]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference / Note |
|---|---|---|
| Substrates | 5-bromo-indole analog (1.0 eq), Arylboronic acid (1.2-1.5 eq) | [8] |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | A robust choice for heteroaryl halides[9][10] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | Essential for activating the boronic acid[11] |
| Solvent | Dioxane/H₂O, DME, or Toluene/Ethanol | Aqueous systems are common to dissolve the base[10] |
| Temperature | 80 - 110 °C | Heating is typically required[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |
| Yields | Generally good to excellent (70-95%) | Dependent on specific substrates and conditions[7] |
Experimental Protocol: Suzuki-Miyaura Coupling[9][11]
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Electrophilic Aromatic Substitution
While the C3 position is the most nucleophilic site in unsubstituted indoles, the methyl group at this position in the title compound blocks this pathway. Electrophilic attack is therefore redirected to the benzene ring. The indole ring system as a whole is activating, while the C5-bromo group is deactivating but ortho-, para-directing. The directing influence of the indole nitrogen typically favors substitution at the C4 and C6 positions.
Stability Profile
Indole derivatives can be sensitive to several environmental factors. Proper handling and storage are crucial to maintain the integrity of this compound. The primary concerns are degradation from light, air (oxidation), and pH extremes in solution.[12]
Caption: Key factors influencing the stability of the indole compound.
-
Photostability: Brominated aromatic compounds are often sensitive to light and can undergo photodegradation.[12] It is critical to store the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
-
Oxidative Stability: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[12] For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon).
-
pH Stability: In aqueous solutions, the stability of the indole ring can be pH-dependent. Strongly acidic conditions may lead to degradation or polymerization, while strongly alkaline conditions can increase susceptibility to oxidation.[12] For assays or reactions in aqueous media, maintaining a neutral pH range (6-8) is advisable.
-
Thermal Stability: As a crystalline solid, the compound is expected to be stable at room temperature. However, for long-term storage, keeping it in a cool, dark, and dry place is recommended.
Table 4: Recommended Storage and Handling
| Condition | Solid State | In Solution (e.g., DMSO) |
| Temperature | -20°C for long-term storage | -20°C for long-term stock solutions |
| Atmosphere | Store under inert gas (N₂ or Ar) | Store in tightly sealed vials |
| Light | Protect from light (use amber vials) | Protect from light |
| Notes | Keep in a desiccator to avoid moisture | Prepare aqueous dilutions fresh; avoid multiple freeze-thaw cycles |
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. Its key features are the blocked C2 and C3 positions, which prevent typical indole electrophilic substitution on the pyrrole ring, and the C5-bromo group, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. While generally stable as a solid, care must be taken to protect it from light and atmospheric oxygen to prevent degradation. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this compound in the development of novel molecules for scientific and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
The Discovery of Substituted Indoles: A Technical Guide for Researchers
The indole scaffold is a privileged structural motif in a vast array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries. Its versatile biological activity has driven extensive research into the development of efficient and diverse synthetic methodologies for the preparation of substituted indole derivatives. This technical guide provides a comprehensive literature review of the core synthetic strategies for accessing substituted indoles, with a focus on detailed experimental protocols, quantitative data, and the elucidation of relevant biological pathways for drug development professionals.
I. Key Synthetic Methodologies for Substituted Indoles
The construction of the indole core has been a subject of intense investigation for over a century, leading to a rich collection of named reactions and modern catalytic methods. This section details the mechanisms, experimental protocols, and comparative quantitative data for the most prominent of these syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]
Reaction Workflow:
Caption: A simplified workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole [3]
-
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone (Methyl ethyl ketone)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq) to glacial acetic acid.
-
Reflux the mixture with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 1 M NaOH solution.
-
Dilute the mixture with water and extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,3-dimethyl-1H-indole.
-
Quantitative Data for Fischer Indole Synthesis:
| Arylhydrazine | Ketone/Aldehyde | Acid Catalyst | Solvent | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid | None | 94 | [3] |
| Phenylhydrazine | Cyclopentanone | p-Toluenesulfonic acid | None | 89 | [3] |
| p-Tolylhydrazine | Isopropyl methyl ketone | Glacial Acetic Acid | Acetic Acid | Not specified | [3] |
| Phenylhydrazine | Butanone | Not specified (HCl salt used) | THF | >99 (conversion) | [4] |
Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions are particularly prominent in this area.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[5][6]
Reaction Workflow:
Caption: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: General Procedure for Larock Indole Synthesis [7]
-
Materials:
-
o-Iodoaniline
-
Disubstituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 mmol), K₂CO₃ (2.0 mmol), and LiCl (1.0 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.1-2.0 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2,3-disubstituted indole.
-
Quantitative Data for Larock Indole Synthesis:
| o-Haloaniline | Alkyne | Catalyst System | Base | Yield (%) | Reference |
| 2-Iodoaniline | 4-Octyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ / LiCl | 81 | [6] |
| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ / LiCl | 75 | [6] |
| N-Acetyl-2-iodoaniline | Diphenylacetylene | Pd(OAc)₂ | K₂CO₃ / LiCl | 98 | [6] |
| 2-Bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | 85 | [5] |
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[8][9]
Experimental Protocol: Synthesis of 2-Methylindole [8]
-
Materials:
-
2-Allylaniline
-
Palladium(II) chloride (PdCl₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
A solution of 2-allylaniline (1.0 mmol) in acetonitrile is treated with a stoichiometric amount of PdCl₂.
-
The resulting palladium complex is then treated with triethylamine.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified to yield 2-methylindole. Note: Yields for this specific transformation are often moderate and can be improved by using a catalytic system with a re-oxidant.
-
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, and it can be applied to the synthesis of N-arylindoles through the cross-coupling of an indole with an aryl halide.[10][11][12]
Experimental Protocol: General Procedure for N-Arylation of Indole [10]
-
Materials:
-
Indole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the indole (1.2 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01-0.05 mmol), the phosphine ligand (0.01-0.1 mmol), and the base (1.4 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig N-Arylation of Indoles:
| Indole | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| Indole | 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOt-Bu | 87 | [10] |
| Indole | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 95 | [10] |
| 5-Bromoindole | Aniline | Pd-G1 / tBu-XPhos | K₂CO₃ | 85 | [13] |
C-H Activation Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to synthesizing substituted indoles. Various transition metals, including palladium and ruthenium, have been employed to catalyze the direct arylation, alkylation, or alkenylation of the indole core.[14][15]
Reaction Workflow:
Caption: General workflow for C-H activation in indole synthesis.
Quantitative Data for Ruthenium-Catalyzed C-H Activation for Indole Synthesis: [14]
| Indole Derivative | Coupling Partner | Catalyst System | Yield (%) |
| N-pyrimidyl-aniline | Diphenylacetylene | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 94 |
| N-pyrimidyl-aniline | 1-Phenyl-1-propyne | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 85 |
II. Biological Significance and Signaling Pathways of Substituted Indoles
Substituted indoles are at the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. Their diverse mechanisms of action make them valuable scaffolds in drug discovery, particularly in oncology and anti-inflammatory research.
Inhibition of Tubulin Polymerization
Many indole derivatives exhibit potent anticancer activity by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Mechanism of Tubulin Polymerization and Inhibition:
Caption: Mechanism of tubulin polymerization and its inhibition by indole derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based) [16]
-
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP on ice.
-
Add the test indole compound (or vehicle control) at various concentrations to the reaction mixture.
-
Transfer the mixture to a pre-warmed 37 °C cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate and extent of polymerization are determined from the resulting kinetic curve. The IC₅₀ value for inhibition of polymerization can be calculated by plotting the extent of polymerization against the inhibitor concentration.
-
Targeting Signaling Pathways in Cancer
Substituted indoles have been developed as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.
The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and its inhibition by indole derivatives.
The NF-κB transcription factor is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is implicated in various inflammatory diseases and cancers.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by indole derivatives.
III. Quantitative Biological Activity of Substituted Indoles
The therapeutic potential of substituted indoles is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.
Table of Anticancer Activity of Selected Indole Derivatives:
| Indole Derivative Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Indole-acrylamide | Derivative 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | Tubulin | [17] |
| Spirooxindoles | N-alkylated maleimide derivative | MCF-7 (Breast Cancer) | 3.88 - 5.83 | HER2/HER3 | [18] |
| Indole-curcumin | Methoxy-substituted derivative | HeLa (Cervical Cancer) | 4 | Not specified | [17] |
| Indole-substituted furanones | Compound 11 | U-937 (Leukemia) | 0.6 | Tubulin | [17] |
| Indole-3-carboxamide | Compound with p-tert-butylphenyl | ZVpro (Zika Virus Protease) | 4.5 | ZVpro | [19] |
| Indole-2-carboxamide | Compound 38 (Thiophen-3-yl at C5) | ZVpro (Zika Virus Protease) | 1.1 | ZVpro | [19] |
Table of Anti-inflammatory Activity of Selected Indole Derivatives: [3][20]
| Indole Derivative | Assay | IC₅₀ (µM) |
| 5-Bromoisatin | NO Production Inhibition (LPS-stimulated macrophages) | 151.6 |
| 6-Bromoindole | NO Production Inhibition (LPS-stimulated macrophages) | ~150 |
| Isatin | NO Production Inhibition (LPS-stimulated macrophages) | 339.8 |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO Production Inhibition | 10.992 |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 Inhibition | 2.294 |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α Inhibition | 12.901 |
Table of Antiviral Activity of Selected Indole Derivatives: [21][22]
| Indole Derivative | Virus | Assay | EC₅₀ (µM) |
| Tetrahydroindole derivative (2) | HCV (gt 1b) | Antiviral | 12.4 |
| Tetrahydroindole derivative (3) | HCV (gt 2a) | Antiviral | 2.6 |
| Indole derivative (IV) | HCV | Antiviral | 1.16 |
| Indole derivative (V) | HCV | Antiviral | 0.6 |
| Delavirdine | HIV-1 | Antiviral | 0.26 |
This guide provides a foundational overview of the synthesis and biological importance of substituted indoles. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration and development of novel indole-based compounds with therapeutic potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Bromo-2,3-dimethyl-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, those featuring a 5-bromo-2,3-dimethyl-1H-indole core represent a promising, yet relatively underexplored, class of molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, focusing on their synthesis, anticancer, antimicrobial, and anti-inflammatory properties. By consolidating available data on closely related analogues and outlining detailed experimental protocols, this document aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this chemical scaffold.
Synthesis of the this compound Core
The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the core structure. A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis. A representative protocol for a closely related analogue, 5-bromo-2,3,3-trimethyl-3H-indole, can be adapted for the synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
3-Buten-2-one (Methyl vinyl ketone)
-
Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) and 3-buten-2-one (1.1 eq) in ethanol is prepared in a round-bottomed flask equipped with a reflux condenser.
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) is carefully added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (e.g., 12 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a 10% aqueous solution of sodium bicarbonate.
-
The aqueous mixture is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with deionized water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography to afford the pure this compound.
Potential Biological Activities
While research specifically focused on derivatives of this compound is limited, the biological activities of closely related indole compounds provide strong indications of their therapeutic potential. The following sections summarize the known anticancer, antimicrobial, and anti-inflammatory activities of relevant indole derivatives, along with detailed experimental protocols for their evaluation.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, with several compounds having reached clinical use. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases.
The following table summarizes the cytotoxic activity of non-brominated 2,3-dimethylindole derivatives against various human cancer cell lines, providing a baseline for the potential of the 5-bromo-substituted core.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (nM) |
| 3a | 2,3-dimethyl-1H-indole | Lung Carcinoma (Calu1) | 2.7 |
| Pancreas Carcinoma (Panc1) | 2.8 | ||
| 3b | 5-Chloro-2,3-dimethyl-1H-indole | Lung Carcinoma (Calu1) | 3.1 |
| Pancreas Carcinoma (Panc1) | 3.2 | ||
| 5d | Tetrahydrocarbazole derivative | Lung Carcinoma (Calu1) | 2.5 |
Data extracted from a study on the synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Derivatives of 5-bromoindole have been shown to inhibit key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The introduction of a bromine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial activity.
The following table presents the minimum inhibitory concentration (MIC) values for 5-bromoindole derivatives against various microbial strains. While not specific to the 2,3-dimethyl core, this data highlights the potential of the 5-bromoindole scaffold.
| Compound ID | Microbial Strain | MIC (µg/mL) |
| 7a | Escherichia coli | 0.35 |
| Pseudomonas aeruginosa | 0.45 | |
| 7b | Escherichia coli | 0.40 |
| Pseudomonas aeruginosa | 0.50 | |
| 7c | Escherichia coli | 0.38 |
| Pseudomonas aeruginosa | 0.48 | |
| 6h | Staphylococcus aureus | 50 |
| Escherichia coli | 50 | |
| Gentamicin | Escherichia coli | 0.60 |
| Pseudomonas aeruginosa | 0.75 | |
| Ciprofloxacin | Escherichia coli | 1.10 |
| Pseudomonas aeruginosa | 1.25 |
Data for compounds 7a-c are for 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide derivatives.[1] Data for compound 6h is for a 5-bromo-1H-indole dihydropyrimidine derivative.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have long been used to manage inflammation. Derivatives of this compound may also possess anti-inflammatory properties by modulating key inflammatory pathways.
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct biological data for derivatives of this specific core is currently scarce, the potent anticancer and antimicrobial activities observed in closely related analogues strongly suggest that this is a fruitful area for further investigation. The presence of the 5-bromo substituent is known to often enhance biological activity, and the 2,3-dimethyl substitution pattern provides a unique structural and electronic profile that warrants detailed exploration.
Future research should focus on the synthesis of a library of N-substituted and further functionalized derivatives of this compound. Systematic screening of these compounds for their anticancer, antimicrobial, and anti-inflammatory activities will be crucial to elucidate the structure-activity relationships and identify lead compounds for further development. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds will also be essential for their optimization as potential drug candidates. This technical guide provides the foundational information and experimental frameworks necessary to embark on this exciting area of drug discovery.
References
Preliminary investigation into the therapeutic potential of brominated indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated indoles, a diverse class of marine-derived and synthetic compounds, are emerging as significant leads in drug discovery. Exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, these molecules hold considerable therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of brominated indoles, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols for their investigation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.
Introduction
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] The introduction of a bromine atom to the indole ring can significantly alter its physicochemical properties, leading to enhanced biological activity and target selectivity.[1] Marine organisms, particularly molluscs and sponges, are a rich source of structurally unique brominated indoles.[2][4][5][6] These natural products have inspired the synthesis of novel derivatives with improved therapeutic profiles.[7][8] This guide delves into the therapeutic landscape of brominated indoles, with a focus on their anti-inflammatory and anticancer applications.
Anti-inflammatory Potential of Brominated Indoles
Chronic inflammation is a key pathological feature of numerous diseases. Brominated indoles have demonstrated potent anti-inflammatory effects through the modulation of critical signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Several studies have shown that brominated indoles can effectively inhibit the activation and translocation of NF-κB. For instance, extracts from the marine mollusc Dicathais orbita and purified compounds like 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NF-κB in LPS-stimulated macrophages.[9][10] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation. Computational studies, including molecular docking and molecular dynamics simulations, have explored the binding of brominated indoles to COX-1 and COX-2.[11][12] Compounds like tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin have shown potential to bind to the active sites of both COX isoforms, suggesting a plausible mechanism for their anti-inflammatory effects.[11][13]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of various brominated indoles and related extracts.
| Compound/Extract | Assay | Target | IC50 / Activity | Cell Line | Reference |
| D. orbita Hypobranchial Gland Extract | Nitric Oxide (NO) Inhibition | iNOS | 30.8 µg/mL | RAW264.7 | [9][10] |
| D. orbita Hypobranchial Gland Extract | TNF-α Inhibition | - | 43.03 µg/mL | RAW264.7 | [9][10] |
| D. orbita Hypobranchial Gland Extract | PGE2 Inhibition | COX | 34.24 µg/mL | RAW264.7 | [9][10] |
| 6-Bromoisatin | NF-κB Translocation Inhibition | NF-κB | 63.7% reduction at 40 µg/mL | RAW264.7 | [9][10] |
| 5-Bromoisatin | TNF-α Inhibition | - | 38.05 µM | RAW264.7 | [9][10] |
| Isatin | NO Inhibition | iNOS | ~339.8 µM | RAW264.7 | [9] |
Anticancer Potential of Brominated Indoles
Brominated indoles have emerged as promising candidates for cancer therapy, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][14][15]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Brominated indoles, such as tyrindoleninone and 6-bromoisatin, have been shown to induce apoptosis in colorectal cancer cells (HT29 and Caco-2).[15][16] The mechanism of action involves the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[14][15] At lower concentrations, 6-bromoisatin triggers apoptosis, while at higher concentrations, it may lead to necrosis.[14]
Cell Cycle Arrest
In addition to inducing apoptosis, some brominated indoles can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, 6-bromoisatin has been observed to cause an accumulation of HT29 colorectal cancer cells in the G2/M phase of the cell cycle.[14][15]
Quantitative Anticancer Data
The following table presents the cytotoxic activity of selected brominated indoles against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| 6-Bromoisatin (semi-purified) | HT29 (colorectal) | MTT | ~100 µM | [15][16] |
| Tyrindoleninone | HT29 (colorectal) | MTT | 390 µM | [15][16] |
| Nortopsentin B (brominated) | P-388 (murine leukemia) | Cytotoxicity | 0.2 µg/mL | [17] |
| Nortopsentin A | P-388 (murine leukemia) | Cytotoxicity | 1.7 µg/mL | [17] |
| Nortopsentin C | P-388 (murine leukemia) | Cytotoxicity | 1.7 µg/mL | [17] |
| MC11 (tetrabrominated indenoindole) | - | Protein Kinase CK2 Inhibition | 16 nM | [18] |
| Aplicyanin B (N-acetylated) | HT-29 (colon) | Cytotoxicity (GI50) | 0.33 µM | [19] |
| Aplicyanin D (N-acetylated) | HT-29 (colon) | Cytotoxicity (GI50) | 0.47 µM | [19] |
| Aplicyanin F (N-acetylated) | HT-29 (colon) | Cytotoxicity (GI50) | 0.39 µM | [19] |
Aryl Hydrocarbon Receptor (AhR) Agonism
Naturally occurring marine brominated indoles have been identified as a new class of agonists for the Aryl Hydrocarbon Receptor (AhR).[4] The AhR is a ligand-activated transcription factor involved in regulating various biological and toxicological effects.[4] Several brominated indoles have been shown to bind to and activate the AhR, leading to the induction of AhR-dependent gene expression, such as CYP1A1.[4] Interestingly, these compounds act as transient activators of the AhR signaling pathway.[4]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of brominated indoles.
Synthesis of Brominated Indoles
The synthesis of brominated indoles is typically achieved through electrophilic aromatic substitution of the indole ring with bromine.[1] The position of bromination (e.g., C2, C3, C5, C6) can be controlled by the choice of reaction conditions and substituents on the indole core.[1] More complex brominated indole alkaloids can be synthesized through multi-step routes, often involving palladium-catalyzed cross-coupling reactions.[2] A general workflow for the synthesis and characterization of novel brominated indoles is depicted below.
In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay:
-
RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (brominated indole) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
-
TNF-α and IL-1β ELISA:
-
Similar to the NO assay, RAW264.7 cells are pre-treated with the test compound and then stimulated with LPS.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
NF-κB Translocation Assay:
-
RAW264.7 cells are grown on coverslips and treated as described above.
-
After LPS stimulation, the cells are fixed and permeabilized.
-
The subcellular localization of the NF-κB p65 subunit is visualized by immunofluorescence microscopy using a specific primary antibody against p65 and a fluorescently labeled secondary antibody.
-
Inhibition of translocation is observed as a decrease in nuclear fluorescence compared to the LPS-treated control.
-
In Vitro Anticancer Assays
-
MTT Cell Viability Assay:
-
Cancer cells (e.g., HT29, Caco-2) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of concentrations of the brominated indole.
-
Following a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan is dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
-
Caspase Activity Assay:
-
Cancer cells are treated with the brominated indole for a specified time.
-
The activity of caspase-3 and/or -7 is measured using a commercially available luminescent or fluorescent assay kit that contains a specific caspase substrate.
-
An increase in signal indicates apoptosis induction.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Cancer cells are treated with the test compound.
-
Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
-
In Vivo Murine Model of Acute Lung Injury
-
Mice are pre-treated by oral gavage with the brominated indole or vehicle control at specific time points (e.g., 48, 24, and 1 hour) before the inflammatory challenge.[5][6]
-
Acute lung injury is induced by intratracheal or intranasal administration of lipopolysaccharide (LPS).[5][6]
-
After a set period (e.g., 6-24 hours), bronchoalveolar lavage fluid (BALF) is collected.
-
The BALF is analyzed for total and differential cell counts (especially neutrophils) and the concentration of inflammatory markers like TNF-α and IL-1β.[5][6]
-
Lung tissue may also be collected for histological analysis to assess tissue damage and inflammatory cell infiltration.[5][6]
Conclusion and Future Directions
Brominated indoles represent a promising and versatile class of molecules with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer underscores their importance in drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of brominated indoles for specific targets.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.[11][13]
-
Elucidation of Novel Mechanisms of Action: To uncover new therapeutic applications for this diverse class of molecules.
-
Development of Advanced Synthetic Methodologies: To enable the efficient and diverse synthesis of novel brominated indole derivatives.[8][20]
By continuing to explore the rich chemical space of brominated indoles, the scientific community is well-positioned to translate the therapeutic promise of these compounds into novel treatments for a range of human diseases.
References
- 1. fiveable.me [fiveable.me]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc [mdpi.com]
- 11. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-bromo-2,3-dimethyl-1H-indole, a key intermediate in the development of various pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position offers a versatile handle for further functionalization through cross-coupling reactions.
The primary and most widely applicable method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[1][2] This methodology is particularly well-suited for the preparation of this compound.
Data Presentation
The following table summarizes quantitative data for a representative Fischer indole synthesis of a similar compound, 5-bromo-2,3,3-trimethyl-3H-indole, which provides a reasonable expectation for the synthesis of the target compound.[3]
| Synthetic Route | Starting Materials | Key Reagents | Number of Steps | Yield (%) | Purity |
| Fischer Indole Synthesis | (4-bromophenyl)hydrazine, 3-methyl-2-butanone | Concentrated H₂SO₄, Ethanol | 1 | 96 (crude) | Used without further purification |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for the Fischer indole synthesis of similar indole derivatives.[1][3][4]
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add 3-methyl-2-butanone (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the phenylhydrazone. The formation can be monitored by TLC.[1]
-
-
Fischer Indole Cyclization:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.[1]
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.[1]
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][3]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.[1]
-
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Signaling Pathway: Mechanism of the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.[1][2]
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-bromo-2,3-dimethyl-1H-indole with various arylboronic acids. The resulting 5-aryl-2,3-dimethyl-1H-indole scaffold is a key structural motif in many biologically active compounds and pharmaceutical candidates. This document outlines two robust protocols, including a conventional heating method and a microwave-assisted method, to facilitate the synthesis of a diverse library of 5-substituted indole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative yields for the Suzuki coupling of a close structural analog, 5-bromo-2,3,3-trimethyl-3H-indole, with various arylboronic acids under microwave-assisted conditions.[1][2] These results demonstrate the versatility of the protocol for coupling with both electron-rich and electron-deficient boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | EtOH/H₂O (3:1) | 40 | 79 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | EtOH/H₂O (3:1) | 40 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | EtOH/H₂O (3:1) | 40 | 82 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | EtOH/H₂O (3:1) | 40 | 71 |
Experimental Protocols
Two primary protocols are presented below. Protocol 1 describes a conventional heating method that is widely applicable, while Protocol 2 outlines a microwave-assisted procedure for accelerated reaction times.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of bromoindoles and related heterocycles.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dimethyl-1H-indole.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a procedure for the rapid synthesis of 5-aryl-2,3,3-trimethyl-3H-indoles and is expected to be highly effective for this compound.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Ethanol and Water (3:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesis reactor
-
Microwave reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a microwave reaction vessel containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and K₂CO₃ (2.5 eq.).
-
Add the ethanol/water (3:1 v/v) solvent mixture.
-
Purge the mixture with argon for 10-15 minutes.
-
Add Pd(OAc)₂ (5 mol%) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 150 W) at 100 °C for the specified time (typically 20-40 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key steps in the experimental workflow for the Suzuki coupling of this compound.
Figure 2: Experimental workflow for the Suzuki coupling reaction.
Figure 3: Logical relationship of reactants and reaction conditions.
References
Application Notes and Protocols for Heck and Sonogashahi Coupling Reactions with 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-bromo-2,3-dimethyl-1H-indole in Heck and Sonogashira coupling reactions. These palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules from this versatile building block, offering pathways to novel compounds with potential applications in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C5 position opens avenues for further molecular elaboration and the synthesis of novel drug candidates.[1]
Introduction to Heck and Sonogashira Coupling Reactions
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[2][3] This reaction is instrumental for the vinylation of aryl halides, leading to the formation of substituted alkenes.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1]
For this compound, the bromine atom at the 5-position serves as a versatile handle for these cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular architectures. The electron-donating methyl groups at the 2- and 3-positions of the indole ring may increase the electron density of the aromatic system, potentially influencing the oxidative addition step of the palladium catalytic cycle and requiring optimization of reaction conditions compared to the unsubstituted 5-bromoindole.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions for the Heck and Sonogashira coupling reactions. Note that these conditions are adapted from protocols for the closely related 5-bromoindole and may require optimization for this compound.
Table 1: Representative Heck Coupling Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 (for similar aryl bromides)[4] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High (general conditions)[4] |
| 4 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 (for 5-bromoindole)[4] |
Table 2: Representative Sonogashira Coupling Reaction Conditions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 (for 5-bromoindole)[1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 (for 5-bromoindole)[1] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High (for 5-bromoindole)[1] |
Experimental Protocols
The following are detailed, representative protocols for the Heck and Sonogashira coupling reactions of this compound. It is crucial to note that these are adapted from procedures for 5-bromoindole and should be considered as starting points for optimization.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Microwave reaction vial (if using microwave heating)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted synthesis (adapted from 5-bromoindole protocol), use Na₂PdCl₄ (5 mol%), SPhos (15 mol%), and Na₂CO₃ (4 equiv.) in a 1:1 mixture of acetonitrile and water, and irradiate at 150 °C for 15 minutes.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-styryl-2,3-dimethyl-1H-indole.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe. Add phenylacetylene (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-(phenylethynyl)-2,3-dimethyl-1H-indole.
Visualizations
The following diagrams illustrate the catalytic cycles for the Heck and Sonogashira reactions and a general experimental workflow.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow.
References
Application Notes and Protocols: 5-bromo-2,3-dimethyl-1H-indole as a Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-bromo-2,3-dimethyl-1H-indole as a versatile precursor for the synthesis of novel pharmaceutical agents. Due to the limited direct literature on this specific indole derivative, this document outlines a robust synthetic protocol for its preparation via the Fischer indole synthesis. Subsequently, detailed protocols for key derivatization reactions, including palladium-catalyzed cross-coupling and N-alkylation, are provided to illustrate its utility in creating diverse molecular scaffolds. The potential therapeutic applications of the resulting compounds are discussed based on the known pharmacological activities of related indole derivatives.
Synthesis of this compound
The Fischer indole synthesis is a reliable and widely used method for the preparation of indole derivatives.[1] This protocol is adapted from established procedures for similar substituted indoles.[2]
Experimental Protocol: Fischer Indole Synthesis
-
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Butan-2-one (methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add butan-2-one (1.1-1.5 eq) to the suspension and stir at room temperature for 30-60 minutes to form the corresponding phenylhydrazone.
-
Cyclization: Carefully add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or use PPA as the solvent and catalyst) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (or to a temperature appropriate for the chosen catalyst, typically 80-120°C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
After completion, cool the mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Caption: Synthesis of the target precursor via Fischer Indole Synthesis.
Derivatization of this compound for Pharmaceutical Scaffolds
The bromine atom at the C5 position and the nitrogen at the N1 position of the indole ring are key handles for introducing molecular diversity. The following protocols outline standard procedures for the functionalization of these positions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 5-bromoindoles
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) | Ref |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 70-95 | [3][4] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF / THF | 85-95 | [5][6] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 60-90 | [7][8] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Degassed 1,4-dioxane and water (4:1)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.[3]
-
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF or THF
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 80°C, monitoring by TLC.
-
Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (or another suitable ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to a dry flask.
-
Add toluene, followed by this compound and the amine.
-
Seal the vessel and heat to 80-110°C, monitoring by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ether, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.[7][8]
-
The N-H of the indole can be readily alkylated to introduce further diversity.
Experimental Protocol: N-Alkylation
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous DMF or THF
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF at 0°C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Re-cool the mixture to 0°C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[10]
-
Caption: Key derivatization pathways for the precursor molecule.
Potential Pharmaceutical Applications and Signaling Pathways
Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] Derivatives of 2,3-dimethyl-1H-indole, in particular, could be explored for various therapeutic targets.
-
Anticancer Activity: Many indole-based compounds function as kinase inhibitors. The derivatization of the this compound scaffold could lead to novel inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various tumors.
-
Anti-inflammatory and Analgesic Activity: The indole core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Novel derivatives could be synthesized and screened for their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral compounds.[12] The diverse functionalities that can be introduced onto the this compound core make it an attractive starting point for the development of new agents to combat infectious diseases.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While this compound is not yet a widely documented precursor in pharmaceutical synthesis, its structure presents significant potential for the development of novel therapeutic agents. The protocols outlined in these application notes provide a solid foundation for its synthesis and subsequent derivatization. By employing modern synthetic methodologies, researchers can access a wide array of novel chemical entities based on this scaffold for screening against various biological targets, thereby contributing to the discovery of next-generation pharmaceuticals.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. Modification of the indole nitrogen (N-1 position) with various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This protocol provides a detailed experimental procedure for the N-alkylation of 5-bromo-2,3-dimethyl-1H-indole, a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position offers a handle for further functionalization via cross-coupling reactions, while the methyl groups at the 2 and 3-positions can influence the molecule's conformation and interaction with biological targets. The classical and most widely employed method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by the introduction of an alkylating agent.[1][2]
Reaction Scheme
The general reaction scheme for the N-alkylation of this compound involves a two-step process: deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkyl halide.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of indoles and related heterocycles.[1][3][4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 145908-29-8 | 224.10 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Varies | Varies |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 | 58.44 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).[1]
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.[1] Caution: Hydrogen gas is evolved, and the addition should be done slowly to control the effervescence.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1] The formation of the sodium salt of the indole may result in a homogeneous solution or a slurry.
-
-
Alkylation:
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated product.
-
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the N-alkylation of indoles, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Base | Sodium Hydride (NaH) | [1][2] |
| Solvent | Anhydrous DMF or THF | [1][2] |
| Temperature | 0 °C to room temperature (or gentle heating) | [1] |
| Reaction Time | 2 - 24 hours | [1] |
| Alkylating Agent | Alkyl Halides (Iodides, Bromides, Chlorides) | [2][5] |
| Equivalents of Base | 1.1 - 1.2 eq | [1] |
| Equivalents of Alkylating Agent | 1.0 - 1.2 eq | [1] |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood and under an inert atmosphere.
-
Anhydrous DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Alkyl halides can be toxic and lachrymatory. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application of 5-bromo-2,3-dimethyl-1H-indole in Materials Science: Detailed Application Notes and Protocols
Introduction:
5-bromo-2,3-dimethyl-1H-indole is a halogenated heterocyclic compound with significant potential as a versatile building block in the field of materials science. Its indole core provides inherent electronic and photophysical properties, while the strategically placed bromine atom at the 5-position serves as a reactive handle for further molecular elaboration through cross-coupling reactions. The methyl groups at the 2 and 3-positions enhance solubility and influence the molecular packing of derived materials. Although a relatively specialized compound, its structural motifs are found in materials developed for organic electronics and sensing applications. These notes provide detailed protocols and potential applications based on the known chemistry of similar indole derivatives.
Application Note 1: Precursor for Advanced Fluorescent Probes and Chemosensors
The electron-rich nature of the indole scaffold makes this compound an excellent starting material for the synthesis of fluorescent probes. The bromine atom can be readily substituted with various aryl or heteroaryl groups via Suzuki or Stille coupling reactions to create donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) type fluorophores. These materials can exhibit solvatochromism and sensitivity to environmental factors such as pH and the presence of specific ions.
A notable application is in the development of pH sensors. By coupling the this compound with a boronic acid derivative containing a pH-sensitive group (e.g., a pyridine or aniline moiety), a fluorescent probe can be synthesized that displays distinct changes in its emission spectrum in response to varying proton concentrations.
Quantitative Data Summary: Photophysical Properties of a Hypothetical Indole-Pyridine Derivative
| Property | Value in Toluene | Value in Methanol | Value in Acidic Methanol (pH < 2) |
| Absorption Maximum (λ_abs) | 385 nm | 395 nm | 450 nm |
| Emission Maximum (λ_em) | 450 nm | 480 nm | 550 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.65 | 0.40 | 0.15 |
| Stokes Shift | 65 nm | 85 nm | 100 nm |
Experimental Protocol: Synthesis of a 5-aryl-2,3-dimethyl-1H-indole Fluorescent pH Sensor
Objective: To synthesize a fluorescent pH sensor via Suzuki coupling of this compound with 4-pyridylboronic acid.
Materials:
-
This compound
-
4-pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a 100 mL three-necked flask, combine this compound (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 20 mL of degassed toluene and 5 mL of degassed water to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add 30 mL of ethyl acetate.
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired 5-(4-pyridyl)-2,3-dimethyl-1H-indole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The photophysical properties (absorption and emission spectra) should be measured in solvents of varying polarity and at different pH values to evaluate its sensing capabilities.
Application Note 2: Building Block for Hole-Transporting Materials in Organic Electronics
The indole nucleus is known to be a good hole-transporting moiety due to its electron-rich nature and planar structure, which facilitates intermolecular π-π stacking.[1] this compound can serve as a key intermediate for the synthesis of more complex, conjugated molecules suitable for use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.
The bromine atom allows for the construction of larger molecules, such as triarylamine-indole hybrids, through Buchwald-Hartwig amination or Suzuki coupling reactions. These larger molecules can be designed to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and transport to the emissive layer in an OLED. The dimethyl substitution pattern can improve the solubility of the final material, making it suitable for solution-based processing techniques.
Quantitative Data Summary: Typical Performance of an OLED Incorporating an Indole-Based HTM
| Parameter | Value |
| Turn-on Voltage (V_on) | 3.5 V |
| Maximum Luminance (L_max) | > 10,000 cd/m² |
| Maximum Current Efficiency (η_c) | 15.2 cd/A |
| Maximum External Quantum Efficiency (EQE) | 7.8% |
| HOMO Level of HTM | -5.2 eV |
Experimental Protocol: Fabrication of a Multilayer OLED Device
Objective: To fabricate a simple multilayer OLED device using a solution-processed, indole-based hole-transporting material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized indole-based hole-transporting material (HTM)
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Electron-transporting layer material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (solvent for HTM and emissive layer)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transporting Layer (HTL): Prepare a solution of the indole-based HTM in chlorobenzene (10 mg/mL). Spin-coat the HTM solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 100°C for 10 minutes.
-
Emissive Layer (EML): Prepare a solution of Alq₃ in chlorobenzene (10 mg/mL). Spin-coat the EML solution onto the HTL at 2500 rpm for 60 seconds. Anneal at 70°C for 10 minutes.
-
Electron-Transporting Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit a 20 nm layer of TPBi, a 1 nm layer of LiF, and a 100 nm layer of Al at a pressure below 10⁻⁶ Torr.
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the device.
Mandatory Visualizations
Synthesis and pH Sensing Mechanism of an Indole-based Fluorescent Probe
Caption: Synthetic pathway and pH sensing mechanism of a fluorescent probe.
Workflow for OLED Fabrication
Caption: Step-by-step workflow for the fabrication of a multilayer OLED.
Logical Structure of a Multilayer OLED Device
Caption: Layered structure of an OLED with an indole-based HTL.
References
The Versatile Building Block: 5-Bromo-2,3-dimethyl-1H-indole in Organic Chemistry
For Immediate Release:
Shanghai, China – December 28, 2025 – 5-Bromo-2,3-dimethyl-1H-indole has emerged as a significant building block for researchers, scientists, and drug development professionals. Its unique structure, featuring a reactive bromine atom at the 5-position and methyl groups at the 2- and 3-positions of the indole scaffold, offers a versatile platform for the synthesis of a wide array of complex organic molecules, particularly in the pursuit of novel therapeutic agents.
The indole nucleus is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom on this core allows for a variety of synthetic transformations. This application note provides a detailed overview of the use of this compound in organic synthesis, including experimental protocols for its preparation and subsequent functionalization, with a focus on its application in the development of kinase inhibitors.
Synthesis of this compound
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
Application in the Synthesis of Kinase Inhibitors
The 5-bromo-indole moiety is a key component in the development of various kinase inhibitors, which are crucial in cancer therapy.[2] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of functionalized indole derivatives.
General Workflow for Cross-Coupling Reactions:
Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole (Adapted for this compound)
This protocol is based on the synthesis of a structurally similar compound and can be adapted for the target molecule.[1]
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
3-Methyl-2-butanone (for the target compound) or Isopropyl methyl ketone (for the reference compound)[1]
-
Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of (4-bromophenyl)hydrazine (1.0 g, ~4.5 mmol), 3-methyl-2-butanone (1.1 eq), and concentrated H₂SO₄ (1.0 eq) in ethanol (100 mL) is prepared in a round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated under reflux for 12 hours.
-
After cooling to room temperature, the reaction mixture is quenched with 10% NaHCO₃ solution.
-
The product is extracted with diethyl ether, and the organic layer is washed with deionized water.
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated under reduced pressure to yield the crude product.
Quantitative Data (for 5-bromo-2,3,3-trimethyl-3H-indole): [1]
| Starting Material | Product | Yield | Appearance |
| 4-bromophenyl hydrazine (1.0 g) | 5-bromo-2,3,3-trimethyl-3H-indole | 96% | Reddish oil |
Spectroscopic Data (for 5-bromo-2,3,3-trimethyl-3H-indole): [1]
| Type | Data (CDCl₃, 500 MHz) |
| ¹H-NMR | δ 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) |
| ¹³C-NMR | δ 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 |
Signaling Pathways and Biological Relevance
Derivatives of 5-bromoindoles have shown significant potential as inhibitors of key signaling pathways implicated in cancer.[2] For instance, functionalization at the 5-position can lead to compounds that target receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. Inhibition of these kinases can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Conceptual Signaling Pathway Inhibition:
Figure 3: Inhibition of receptor tyrosine kinase signaling by indole derivatives.
Conclusion
This compound is a valuable and versatile building block in organic chemistry with significant potential for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery, particularly in the field of oncology. The protocols and data presented here serve as a foundation for researchers to explore the full potential of this promising intermediate.
References
Application Notes and Protocols for the Functionalization of the Indole C-3 Position
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. Functionalization at the C-3 position is a key strategy for modulating the biological activity and physicochemical properties of these molecules. This document provides a detailed, step-by-step guide to several common and powerful methods for the selective functionalization of the indole C-3 position, including the Vilsmeier-Haack reaction, Friedel-Crafts acylation, Mannich reaction, Michael addition, and transition-metal-catalyzed cross-coupling reactions.
Vilsmeier-Haack Reaction: C-3 Formylation
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. This reaction introduces a formyl group (-CHO) at the C-3 position, yielding valuable indole-3-carboxaldehydes, which are key intermediates in the synthesis of numerous bioactive molecules. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent is then attacked by the electron-rich indole ring.
Experimental Protocol: Synthesis of 5-chloro-1H-indole-3-carbaldehyde[1]
Materials:
-
4-chloro-2-methyl-aniline (10 g, 70.6 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Vilsmeier reagent (prepared from POCl₃ and DMF) (20 mL)
-
Saturated sodium carbonate solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a flask containing 4-chloro-2-methyl-aniline in 10 mL of DMF, slowly add 20 mL of the prepared Vilsmeier reagent dropwise at 0 °C with stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add saturated sodium carbonate solution to the cooled mixture with stirring until the solution is basic (test with pH paper). A pale yellow solid will precipitate.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the solid to obtain 5-chloro-1H-indole-3-carbaldehyde.
Quantitative Data: Vilsmeier-Haack Formylation of Various Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71* |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
| 5-Chloro-1H-indole | POCl₃, DMF | 0 to 85 | 5 | 90 |
*Yield for 1-formyl-3-methylindole. 22.5% yield for 2-formyl-3-methylindole was also observed.[1]
Diagrams
Friedel-Crafts Acylation: C-3 Acylation
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. For indoles, this reaction is highly regioselective for the C-3 position. Various Lewis acids can be employed as catalysts to facilitate the reaction between the indole and an acylating agent, such as an acyl chloride or anhydride.
Experimental Protocol: Acylation of Indole with Acyl Chlorides using Diethylaluminum Chloride[3]
Materials:
-
Indole (1 mmol)
-
Acyl chloride (1.1 mmol)
-
Diethylaluminum chloride (Et₂AlCl) in hexane (1.0 M solution, 1.1 mL, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve indole (1 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylaluminum chloride solution (1.1 mmol) dropwise to the stirred indole solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Friedel-Crafts Acylation of Indoles
| Indole Derivative | Acylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Acetyl chloride | Et₂AlCl (110) | CH₂Cl₂ | 0 to RT | 1 | 86 |
| Indole | Benzoyl chloride | Et₂AlCl (110) | CH₂Cl₂ | 0 to RT | 1 | 92 |
| N-Methylindole | Acetyl chloride | DBN (20) | Toluene | 110 | 4 | 65 |
| 1,2-Dimethylindole | Acetyl chloride | DBN (20) | Toluene | 110 | 4 | 88 |
| Indole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 95 |
Diagrams
Mannich Reaction: C-3 Aminomethylation
The Mannich reaction is a three-component condensation that provides a straightforward route to aminomethylated indoles, known as gramines or Mannich bases. These compounds are valuable synthetic intermediates. The reaction involves the condensation of indole, an aldehyde (typically formaldehyde), and a secondary amine.
Experimental Protocol: Synthesis of Gramine (3-Dimethylaminomethylindole)[4][5]
Materials:
-
Indole (0.01 mol)
-
Formaldehyde (37% aqueous solution, 0.011 mol)
-
Dimethylamine (40% aqueous solution, 0.011 mol)
-
Glacial acetic acid
-
5% Sodium hydroxide (NaOH) solution
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, add formaldehyde (0.011 mol) to a mixture of indole (0.01 mol) and 3 mL of glacial acetic acid.
-
Cool the mixture to 5 °C in an ice bath.
-
Slowly add dimethylamine (0.011 mol) to the cooled mixture with stirring.
-
Remove the ice bath and heat the solution under reflux in a water bath for 4 hours.
-
After reflux, allow the mixture to cool to room temperature and stir for an additional 24 hours.
-
Neutralize the reaction mixture by adding 5% NaOH solution until an amorphous precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure gramine.
Quantitative Data: Mannich Reaction of Indole
| Indole Substrate | Aldehyde | Amine | Solvent | Time (h) | Yield (%) |
| Indole | Formaldehyde | Dimethylamine | Acetic Acid | 4 | High |
| Indole | Formaldehyde | Diethylamine | Acetic Acid | 3-17 | Variable |
| Indole | Formaldehyde | Morpholine | Acetic Acid | 3-17 | Variable |
Diagrams
Michael Addition: C-3 Alkylation
The Michael addition is a versatile carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Indole, being electron-rich, can act as a soft nucleophile and add to various Michael acceptors at the C-3 position.
Experimental Protocol: Michael Addition of Indole to α,β-Unsaturated Ketones using a CeCl₃·7H₂O-NaI System[6]
Materials:
-
Indole (1 mmol)
-
α,β-Unsaturated ketone (Michael acceptor, 1.2 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.18 mmol)
-
Sodium iodide (NaI, 0.18 mmol)
-
Silica gel (0.276 g)
-
Acetonitrile (4 mL)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a round-bottom flask, add silica gel (0.276 g) to a mixture of CeCl₃·7H₂O (0.18 mmol) and NaI (0.18 mmol) in acetonitrile (4 mL). Stir the mixture overnight at room temperature.
-
Reaction: To the prepared catalyst slurry, add indole (1 mmol) and the α,β-unsaturated ketone (1.2 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Add ethyl acetate to the reaction mixture and filter to remove the silica-supported catalyst.
-
Wash the filtrate with a 5% aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Michael Addition of Indoles
| Indole Derivative | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Methyl vinyl ketone | SDS.HCl (4 mol%) | Water | RT | 0.2 | 98 |
| Indole | Chalcone | SDS.HCl (4 mol%) | Water | RT | 2.5 | 80 |
| Indole | β-Nitrostyrene | SDS.HCl (4 mol%) | Water | RT | 2.0 | 85 |
| Indole | Methyl vinyl ketone | CeCl₃·7H₂O-NaI/SiO₂ | Acetonitrile | RT | - | 85 |
| Indole | Cyclohexenone | CeCl₃·7H₂O-NaI/SiO₂ | Acetonitrile | RT | - | 75 |
Diagrams
Transition-Metal-Catalyzed Cross-Coupling: C-3 Arylation
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. Direct C-H arylation of indoles at the C-3 position with aryl halides offers an atom-economical and efficient route to 3-arylindoles, which are prevalent in many biologically active compounds.
Experimental Protocol: Palladium-Catalyzed Direct C-3 Arylation of Indole with Bromobenzene[7][8]
Materials:
-
Indole (0.500 mmol)
-
Bromobenzene (0.600 mmol)
-
Potassium carbonate (K₂CO₃, 1.500 mmol)
-
Palladium-phosphinous acid complex (POPd, 0.025 mmol, 5 mol%)
-
Anhydrous dioxane (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add indole (0.500 mmol), bromobenzene (0.600 mmol), potassium carbonate (1.500 mmol), and the POPd catalyst (0.025 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dioxane (2 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Palladium-Catalyzed C-3 Arylation of Indole with Bromobenzene
| Catalyst (5 mol%) | Base (3 equiv) | Solvent | Temperature | Time (h) | Yield (%) |
| POPd | K₂CO₃ | Dioxane | Reflux | 24 | 71.5 |
| POPd1 | K₂CO₃ | Dioxane | Reflux | 24 | 85.4 |
| POPd2 | K₂CO₃ | Dioxane | Reflux | 24 | 60.8 |
| Pd(OAc)₂/2PPh₃ | K₂CO₃ | Dioxane | Reflux | 24 | 74.5 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | 24 | 65.2 |
Diagrams
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-bromo-2,3-dimethyl-1H-indole
Introduction
5-bromo-2,3-dimethyl-1H-indole is a crucial heterocyclic intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure provides a valuable scaffold for further chemical modification, particularly through cross-coupling reactions at the bromine-substituted position. This document provides detailed protocols for the large-scale synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through the electrophilic bromination of 2,3-dimethylindole. The reaction proceeds by treating 2,3-dimethylindole with a suitable brominating agent.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes the bromination of 2,3-dimethylindole.
Materials:
-
2,3-dimethylindole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water bath)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large reaction vessel, dissolve 2,3-dimethylindole (1 equivalent) in dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring. Place the vessel under an inert atmosphere and cool the solution to 0-5 °C using a cooling bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DCM to the cooled solution of 2,3-dimethylindole via a dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification of this compound
The crude product can be purified by either recrystallization or column chromatography. The choice of method depends on the purity of the crude product and the desired final purity.
Method A: Recrystallization
Recrystallization is an effective method for purifying solid compounds on a large scale.[1]
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method B: Flash Column Chromatography
Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities.[2][3]
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Equipment:
-
Glass chromatography column
-
Air pump or nitrogen source for applying pressure
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor the separation using TLC or HPLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Synthesis | Purification (Recrystallization) | Purification (Column Chromatography) |
| Starting Material | 2,3-dimethylindole | Crude Product | Crude Product |
| Key Reagent | N-Bromosuccinimide (NBS) | Ethanol/Water | Hexane/Ethyl Acetate |
| Typical Yield | 85-95% (crude) | 70-90% (recovery) | 60-85% (recovery) |
| Purity (by HPLC) | 80-90% | >98% | >99% |
| Reaction Time | 2-4 hours | 4-6 hours (including cooling) | 6-12 hours |
| Scale | Grams to Kilograms | Grams to Kilograms | Grams to hundreds of grams |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Methods
Caption: Decision tree for choosing the appropriate purification method.
References
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors from 5-Bromo-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from 5-bromo-indole. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, particularly 5-bromo-indole, serve as versatile building blocks for the development of potent and selective kinase inhibitors.[1] The bromine atom at the 5-position provides a convenient handle for various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of pharmacological properties.[1]
Introduction to 5-Bromo-Indole in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The 5-bromo-indole scaffold is an attractive starting point for the design of kinase inhibitors for several reasons:
-
ATP Mimicry: The indole ring system can mimic the purine ring of ATP, the natural substrate for kinases, allowing indole-based inhibitors to bind to the highly conserved ATP-binding pocket of these enzymes.
-
Structural Versatility: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[1]
-
Proven Track Record: Numerous kinase inhibitors based on the indole scaffold have been successfully developed and have entered clinical trials or are approved drugs.
This document provides detailed protocols for the synthesis of a representative 5-bromo-indole-based kinase inhibitor precursor, a general method for kinase inhibition screening, and quantitative data on the activity of selected compounds.
Data Presentation: Inhibitory Activity of 5-Bromo-Indole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 5-bromo-indole derivatives against various protein kinases. This data highlights the potential for developing both potent and selective inhibitors from this chemical scaffold.
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 1 | VEGFR-2 | 14.3 | [2] |
| 2 | EGFR | >50 | [3] |
| 3a | EGFR | Most Potent of Series | [3][4] |
| 3b | EGFR | Strong Binding Energy | [3][4] |
| 3f | EGFR | Strong Binding Energy | [3][4] |
| 7 | EGFR | Strong Binding Energy | [3][4] |
| 5BDBIC | VEGFR-2 | 14.3 | [2] |
| Sorafenib (Reference) | VEGFR-2 | 6.2 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid
This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield the corresponding carboxylic acid, a key intermediate for further derivatization.[1]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Methanol (96%)
-
Water
-
Sodium hydroxide (NaOH)
-
10% Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[1]
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 40°C.[1]
-
Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with water and dry to obtain 5-bromo-1H-indole-2-carboxylic acid.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro potency (IC50) of a 5-bromo-indole derivative against a target kinase using the ADP-Glo™ Luminescent Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5][6][7][8]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
5-Bromo-indole derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Serial Dilution:
-
Prepare a 10-point serial dilution of the 5-bromo-indole derivative in DMSO.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Include a DMSO-only control (vehicle control) and a no-inhibitor control.
-
-
Kinase Reaction Setup (5 µL per well): [6]
-
Add 1 µL of the serially diluted compound or control to the wells of a white, opaque 384-well plate.[8]
-
Add 2 µL of a solution containing the target kinase in kinase assay buffer.[8]
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.[8]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.[6]
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from 5-bromo-indole.
Caption: EGFR signaling pathway and its inhibition.
Caption: Role of Aurora B kinase in mitosis.
Experimental Workflow Diagram
Caption: Workflow for inhibitor synthesis and screening.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-bromo-2,3-dimethyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 5-bromo-2,3-dimethyl-1H-indole.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: What are the most common causes for low to no yield in the Suzuki coupling of this compound?
Low yields in this specific Suzuki coupling can stem from several factors:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be triggered by the presence of oxygen or impurities in the reaction mixture.[1]
-
Suboptimal Reaction Conditions: The chosen temperature, base, or solvent system may not be suitable for this particular substrate.[1]
-
Poor Reagent Quality: Impurities in the this compound or degradation of the boronic acid partner can inhibit the catalyst and reduce the yield.[1]
-
Side Reactions: Competing reactions such as debromination, homocoupling, and protodeboronation can consume starting materials and lower the yield of the desired product.[1]
Q2: I'm observing a significant amount of the debrominated side-product, 2,3-dimethyl-1H-indole. How can this be prevented?
Debromination is a common side reaction with bromoindoles. The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[1] To minimize debromination:
-
N-Protection: Protecting the indole nitrogen with a suitable group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl), can prevent deprotonation and lead to cleaner reactions with higher yields.[1]
-
Use High-Purity Reagents: Ensure solvents are anhydrous and free of impurities that could act as hydride sources.[1]
Q3: My TLC analysis shows multiple spots, indicating several side products. What are they likely to be, and how can I minimize them?
Besides debromination, other common side products include:
-
Homocoupling: This results in a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by oxygen in the reaction or high catalyst loadings.[1] To mitigate this, ensure thorough degassing of the reaction mixture and solvents, and consider slightly reducing the catalyst loading.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] Using high-quality, fresh boronic acid or a boronic ester (like a pinacol ester) can help suppress this side reaction.[1]
Q4: How do I select the optimal catalyst, base, and solvent for this reaction?
The choice of reagents is critical for a successful Suzuki coupling. A systematic screening of reaction conditions is often necessary.[1][2]
-
Catalyst: While various palladium catalysts can be effective, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good starting point for heteroaromatic couplings.[2][3] Modern, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can also significantly improve reaction efficiency.[2]
-
Base: A range of inorganic bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being the most common.[2][4] The strength and nature of the base can have a significant impact, so screening is recommended.[2]
-
Solvent: A mixture of an organic solvent and water is typically used to facilitate the transmetalation step.[2] Common solvent systems include 1,4-dioxane/water, DME/water, and THF/water.[1][2]
Data Presentation
The following table summarizes typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound.
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Screen other Pd sources (e.g., Pd₂(dba)₃) with bulky, electron-rich ligands (e.g., XPhos, SPhos). | Different catalyst systems have varying activities and stabilities with heteroaromatic substrates.[2] |
| Base | K₂CO₃ (2-3 equivalents) | Screen other bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[2] | The base strength and solubility can significantly influence the reaction rate and yield.[4] |
| Solvent | 1,4-Dioxane/Water (4:1) | Vary the solvent system (e.g., THF/Water, DME/Water) and the organic solvent to water ratio. | The solvent affects the solubility of reagents and the rate of the catalytic cycle.[1][2] |
| Temperature | 80-100 °C | Adjust the temperature based on reaction progress. Higher temperatures may be required for less reactive partners. | The rate of oxidative addition and reductive elimination is temperature-dependent. |
| Boronic Acid | 1.2 - 1.5 equivalents | Use a slight excess of the boronic acid to drive the reaction to completion. | This helps to compensate for potential degradation or side reactions of the boronic acid.[1] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a general starting point for the reaction. Optimization of specific parameters may be required for different coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a standard Suzuki coupling experiment.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues leading to low yields.
References
Purification of crude 5-bromo-2,3-dimethyl-1H-indole by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-bromo-2,3-dimethyl-1H-indole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound?
A good starting point for the elution is a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting ratio is 95:5 (hexane:ethyl acetate), which can then be optimized based on Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Q2: How can I visualize this compound on a TLC plate?
Indole derivatives are often UV-active due to their aromatic structure. You can visualize the spots on a TLC plate using a UV lamp, typically at a wavelength of 254 nm.[1] Alternatively, chemical stains such as potassium permanganate can be used.
Q3: My compound is streaking on the TLC plate. What could be the cause?
Streaking of indole derivatives on silica gel TLC plates can be caused by several factors:
-
Sample Overload: Applying a too-concentrated sample can lead to broad and elongated spots. Try diluting your sample before spotting.[1]
-
Compound Instability: The compound may be degrading on the acidic silica gel.[1] To mitigate this, you can consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
-
High Polarity: The compound might be too polar for the chosen solvent system, causing strong interaction with the silica gel.
Q4: What are the potential impurities I might encounter during the purification?
Potential impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Common side-products in indole syntheses can include regioisomers or products of over-bromination if the synthesis involves a bromination step. It is crucial to analyze the crude reaction mixture by techniques like TLC or LC-MS to identify the number and polarity of impurities.
Q5: Is this compound stable on silica gel?
Data Presentation
The following table provides illustrative Rf values for a related compound, 5-bromoindole, in various solvent systems. These can serve as a guideline for developing a suitable eluent system for this compound. Note that the additional methyl groups will likely make the target compound slightly less polar.
| Compound | Solvent System (v/v) | Approximate Rf Value |
| 5-Bromoindole | 4:1 Hexane:Ethyl Acetate | 0.45[1] |
| 5-Bromoindole | 9:1 Dichloromethane:Methanol | 0.60[1] |
| N-Benzyl-5-bromoindole | 4:1 Hexane:Ethyl Acetate | 0.65[1] |
Experimental Protocols
Protocol for Column Chromatography Purification
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Eluent System:
-
Based on preliminary TLC analysis, prepare a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Prepare a sufficient quantity of this eluent for the entire purification process.
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
5. Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Mandatory Visualization
Caption: Troubleshooting workflow for the column chromatography purification.
References
Common side reactions in the synthesis of 5-bromo-2,3-dimethyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2,3-dimethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for obtaining this compound are:
-
Fischer Indole Synthesis: This is a classical and widely used method that involves the reaction of (4-bromophenyl)hydrazine with butan-2-one under acidic conditions.[1][2]
-
Direct Bromination: This approach involves the electrophilic bromination of 2,3-dimethyl-1H-indole using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).[3]
Q2: What are the most common side reactions I should be aware of during the Fischer indole synthesis of this compound?
A2: The most significant side reaction is the formation of a regioisomer, 7-bromo-2,3-dimethyl-1H-indole. This occurs because butan-2-one is an unsymmetrical ketone, leading to two possible cyclization pathways. Other potential side reactions include incomplete cyclization, degradation of the starting materials or product under harsh acidic conditions, and the formation of tar-like byproducts.[4]
Q3: I am observing a mixture of products in my direct bromination of 2,3-dimethyl-1H-indole. What are the likely impurities?
A3: When performing direct bromination on the 2,3-dimethyl-1H-indole core, several side products can form. The most common are poly-brominated species, such as 3,5-dibromo-2,3-dimethyl-1H-indole or other di- and tri-brominated isomers. Over-bromination is a significant challenge. Additionally, oxidation of the indole ring can lead to the formation of oxindole byproducts.[5]
Q4: How can I minimize the formation of the 7-bromo regioisomer during the Fischer indole synthesis?
A4: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. While completely eliminating the formation of the 7-bromo isomer is challenging, you can often favor the desired 5-bromo product by:
-
Choice of Acid Catalyst: Using milder Lewis acids (e.g., ZnCl₂) or specific Brønsted acids can influence the regioselectivity. Polyphosphoric acid (PPA) is also commonly used.
-
Reaction Temperature and Time: Careful optimization of the reaction temperature and time can help to maximize the yield of the desired isomer.
Q5: What are the best practices for purifying crude this compound?
A5: The crude product is often a colored oil or solid.[6] Purification is typically achieved through silica gel column chromatography. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is commonly used to separate the desired this compound from regioisomers and other impurities. Recrystallization from a suitable solvent system can be employed for further purification if a solid product is obtained.
Troubleshooting Guides
Fischer Indole Synthesis Route
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of indole product. | Incomplete hydrazone formation. | Ensure the quality of the (4-bromophenyl)hydrazine and butan-2-one. The hydrazone can be pre-formed and isolated before the cyclization step. |
| Decomposition of starting materials or product. | Use milder acidic conditions (e.g., acetic acid, ZnCl₂) and optimize the reaction temperature and time. Avoid excessively high temperatures. | |
| Ineffective acid catalyst. | Experiment with different acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[2] | |
| Presence of a significant amount of an isomeric byproduct. | Lack of regioselectivity with butan-2-one. | This is a known challenge. Optimize the acid catalyst and reaction conditions to favor the 5-bromo isomer. Careful purification by column chromatography will be necessary to separate the isomers. |
| Formation of dark, tar-like material. | Polymerization or degradation reactions. | Lower the reaction temperature and consider using a less harsh acid catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Direct Bromination Route
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of multiple brominated products (di- and tri-brominated). | Over-bromination due to excess brominating agent or harsh conditions. | Carefully control the stoichiometry of the brominating agent (NBS or Br₂), aiming for a 1:1 molar ratio. Add the brominating agent slowly and at a low temperature (e.g., 0 °C) to improve selectivity. |
| Presence of oxindole byproducts. | Oxidation of the indole ring. | Perform the reaction under an inert atmosphere. Use a non-oxidizing solvent. |
| Low conversion of starting material. | Insufficient reactivity of the brominating agent. | If using NBS, a radical initiator (e.g., AIBN or benzoyl peroxide) and light can be used to facilitate bromination, although this can sometimes lead to side-chain bromination.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2,3,3-trimethyl-3H-indole.[6]
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Butan-2-one
-
Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add butan-2-one (1.1 - 1.5 eq) to the solution.
-
Carefully add concentrated sulfuric acid (1.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize with a 10% sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the 7-bromo regioisomer and other impurities.
Visualizations
Caption: Fischer Indole Synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst and Base Conditions for Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst and base conditions for cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during cross-coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst must be in the active Pd(0) state. Many reactions use stable Pd(II) precatalysts that are reduced in situ. Inefficient reduction to Pd(0) will result in low catalytic activity.[1] The choice of ligand, base, solvent, and temperature all influence this crucial activation step.[1]
-
Oxygen Contamination: The presence of oxygen is detrimental as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively halting the reaction.[1] It is critical to ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Quality: The purity of your starting materials, including the organic halide and the organometallic reagent, is crucial. Impurities can act as catalyst poisons.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. An inappropriate base may not be strong enough to facilitate the key transmetalation step or may be too strong and cause substrate degradation.[2]
Q2: I observe a black precipitate in my reaction vessel. What is it and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium.[1] This leads to a decrease in the concentration of the active catalyst in solution and is a common reason for stalled reactions.
Potential Causes and Solutions:
-
High Temperature: Excessive heat can promote the agglomeration of palladium particles. Consider lowering the reaction temperature.
-
Inadequate Ligand Stabilization: The ligand plays a critical role in stabilizing the Pd(0) catalyst. An insufficient ligand-to-palladium ratio or an inappropriate ligand choice can lead to catalyst decomposition. A general starting point for monodentate phosphine ligands is a 2:1 ratio to palladium.
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of inactive palladium species, which can then precipitate as palladium black. Rigorous degassing is essential.
Issue 2: Catalyst and Ligand Selection
Q3: How do I select the right catalyst and ligand for my specific cross-coupling reaction?
A3: The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and the nature of the substrates.
-
For Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts.[3][4] For challenging substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective.[3]
-
For Heck Coupling: Palladium acetate is a frequently used, cost-effective catalyst.[3] The choice of phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), is crucial for both catalyst stability and reactivity.
-
For Buchwald-Hartwig Amination: This reaction often requires specialized, bulky, and electron-rich biarylphosphine ligands to facilitate the C-N bond formation. The choice of ligand depends on the nature of the amine and the aryl halide.
A systematic screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for a new transformation.
Issue 3: Base Selection and Side Reactions
Q4: My substrate has a base-sensitive functional group. Which base should I use?
A4: For substrates with base-labile groups (e.g., esters, ketones), milder bases are recommended. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices.[2] In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective while being less basic. It is crucial to avoid strong bases like alkoxides (e.g., NaOtBu) which can lead to unwanted side reactions.
Q5: I am observing significant amounts of homocoupling of my organometallic reagent. How can I minimize this side reaction?
A5: Homocoupling is a common side reaction where two molecules of the organometallic reagent couple with each other. This is often promoted by the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is free of oxygen.
-
Controlled Addition: Slow addition of the organometallic reagent to the reaction mixture can sometimes help.
-
Optimize Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of quantitative data for different catalysts and bases in common cross-coupling reactions to guide your optimization efforts.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 | [5] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 | [5] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 | [5] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 | [5] |
| TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 | [5] |
| Reaction: 4-bromotoluene with phenylboronic acid. Yields are illustrative and highly dependent on specific substrates and conditions. |
Table 2: Typical Catalyst Loading for Various Cross-Coupling Reactions
| Reaction Type | Palladium Catalyst | Typical Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 | Start with 2-3 mol% for initial screening.[3] |
| Heck Coupling | Pd(OAc)₂, PdCl₂ | 1 - 5 | Lower loadings may be possible with highly active catalysts.[3] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | 1 - 5 (Pd), 1 - 10 (Cu) | Aryl bromides typically require heating.[3] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 | Highly dependent on the specific ligand used. |
| Catalyst loading should be optimized for each specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for Screening of Bases in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for comparing the efficacy of different bases in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1, 11 mL)
Procedure:
-
To a set of flame-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
To each vial, add a different base (2.0 mmol) to be screened.
-
Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (11 mL) to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield for each base.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yield.
Diagram 2: Logical Relationship between Reaction Components and Outcome
Caption: Key parameter influences on reaction outcome.
References
Technical Support Center: Strategies to Prevent Debromination in Indole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of debromination during reactions involving bromoindoles.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction when working with bromoindoles?
Debromination, the substitution of a bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions of bromoindoles. The primary cause is linked to the acidic N-H proton of the indole ring.[1] In the presence of a base, this proton can be abstracted, forming an indolide anion. This process increases the electron density of the indole ring, making the carbon-bromine (C-Br) bond more susceptible to cleavage.[1]
Q2: Which types of reactions are most susceptible to this debromination?
This issue is frequently observed in several key palladium-catalyzed cross-coupling reactions, including:
Q3: What is the most effective general strategy to prevent debromination?
Protecting the indole nitrogen with a suitable protecting group is the most effective and widely recommended strategy to prevent debromination.[1] N-protection prevents the formation of the highly reactive indolide anion, thus stabilizing the C-Br bond and leading to cleaner reactions with higher yields of the desired product.[1]
Q4: What are the recommended N-protecting groups to prevent debromination?
The choice of the N-protecting group is critical and depends on the specific reaction conditions and the requirements for its subsequent removal. Some commonly used and effective protecting groups include:
-
Boc (tert-Butoxycarbonyl): This group is widely used due to its straightforward installation and removal under acidic conditions. It has been successfully employed in Suzuki couplings to prevent debromination.[1]
-
SEM ((2-(Trimethylsilyl)ethoxy)methyl): SEM offers robust protection under a variety of reaction conditions and can be removed using a fluoride source. It has shown effectiveness in related pyrrole systems.[1]
-
Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can enhance the stability of the indole ring. However, their removal may require harsher conditions.[1]
It is often advisable to screen several protecting groups to identify the optimal one for a specific transformation.[1]
Q5: I have protected the indole nitrogen, but I still observe debromination. What should I do next?
If debromination persists even after N-protection, a systematic optimization of the reaction conditions is necessary.[1] This involves screening different:
-
Catalysts and Ligands: The choice of palladium source and the phosphine ligand can significantly influence the course of the reaction.
-
Bases: Switching to a weaker base (e.g., from NaOt-Bu to K₂CO₃ or Cs₂CO₃) can sometimes mitigate debromination.
-
Solvents: The polarity and coordinating ability of the solvent can affect catalyst activity and stability.
-
Temperature: Lowering the reaction temperature may disfavor the debromination pathway, which can have a higher activation energy.
Additionally, ensuring that all reagents and solvents are pure and anhydrous is crucial, as impurities can sometimes act as hydride sources, leading to reductive debromination.[1]
Troubleshooting Guides
Issue 1: The major product of my reaction is the debrominated indole.
This indicates a high level of reductive debromination. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for excessive debromination.
Issue 2: Low yield in Buchwald-Hartwig amination of a bromoindole due to a competing debromination.
Symptoms:
-
Formation of the desired N-arylated indole is observed, but in low yield.
-
A significant amount of the corresponding debrominated indole is detected by LC-MS or NMR.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Indole N-H | Protect the indole nitrogen (e.g., Boc, SEM). | This is the most critical step to prevent the formation of the reactive indolide anion, which promotes C-Br bond cleavage.[1] |
| Base | Use a weaker base such as Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOt-Bu or LiHMDS. | Strong bases can promote β-hydride elimination from the palladium intermediate, a pathway that can lead to debromination. Weaker bases can suppress this side reaction. |
| Ligand | Screen sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky ligands can promote the desired reductive elimination to form the C-N bond over competing side reactions. |
| Temperature | Lower the reaction temperature and extend the reaction time. | Debromination can be more prevalent at higher temperatures. Running the reaction under milder conditions can improve selectivity. |
Data Presentation
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (1-5) | - | K₂CO₃ or Cs₂CO₃ (2) | Dioxane/H₂O | 80-100 | Good to Excellent |
| Heck | Pd(OAc)₂ (2-5) | PPh₃ or P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ (1.5-2) | DMF or MeCN | 100-120 | High |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2) | DMF | 60-80 | Good to High |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos or SPhos (2-6) | Cs₂CO₃ or K₃PO₄ (1.5-2) | Toluene or Dioxane | 80-110 | Moderate to High |
Note: Yields are highly dependent on the specific substrates and the use of an N-protecting group on the indole.
Table 2: Impact of N-Protection on Suzuki-Miyaura Coupling of 5-Bromoindole
| N-Protection | Reaction Outcome | Expected Yield |
| None | Significant debromination observed, difficult purification. | Low to Moderate |
| Boc-protected | Clean reaction with minimal debromination. | High to Excellent |
This table represents a qualitative summary based on literature, which strongly indicates that N-protection significantly improves yields by preventing the debromination side reaction.[1]
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Bromoindole
Caption: Workflow for N-Boc protection of 5-bromoindole.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF). To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-5-bromoindole.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-Boc-5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv). Then, add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Improving the Solubility of 5-bromo-2,3-dimethyl-1H-indole for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5-bromo-2,3-dimethyl-1H-indole for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: Based on data for similar compounds like 5-bromo-1H-indole-2-carboxylic acid, polar aprotic solvents are excellent starting points.[1][3] These include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Other common organic solvents to consider, with potentially moderate to good solubility, include:[2][4]
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
Q3: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are the immediate troubleshooting steps?
A3: If you are facing solubility issues, consider the following immediate actions:
-
Increase the Temperature: Gently warming the mixture can significantly increase the solubility of many organic compounds.[5][6][7] However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.[8]
-
Agitation: Ensure vigorous stirring or sonication to facilitate the dissolution process.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area for dissolution.[8][9]
-
Co-solvent Addition: Introducing a small amount of a co-solvent in which the compound is highly soluble (like DMSO or DMF) can enhance the overall solubility of the reaction mixture.[9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with poorly soluble this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" or forms a precipitate upon adding other reagents. | The addition of a reagent or its solvent is changing the overall polarity of the reaction mixture, causing the compound to crash out of solution. | 1. Add the reagent slowly and with vigorous stirring to maintain a homogeneous solution. 2. Consider dissolving the incoming reagent in the same solvent system as the reaction. 3. Increase the proportion of the co-solvent (e.g., DMSO, DMF) in the reaction mixture.[10] |
| The reaction is sluggish or does not proceed to completion. | Poor solubility of the starting material is limiting its availability for the reaction. | 1. Screen a range of solvents and co-solvent systems to find a mixture that provides better solubility. 2. Increase the reaction temperature, if the reaction conditions permit.[11] 3. If applicable, consider a phase-transfer catalyst to facilitate the reaction between immiscible phases. |
| Difficulty in preparing a concentrated stock solution. | The intrinsic solubility of the compound in the chosen solvent is low. | 1. Experiment with a wider range of solvents, including those with higher solubilizing power like DMSO or DMF.[3] 2. Use a co-solvent system. For example, a mixture of THF and a small amount of DMSO.[9] 3. Gentle heating can be employed to prepare the stock solution, but ensure the solution remains stable upon cooling to the storage temperature.[3] |
| Precipitation occurs during workup or purification. | The compound is not soluble in the extraction or chromatography solvents. | 1. For aqueous workups, ensure the pH is adjusted to keep the compound in its neutral, more organic-soluble form.[12] 2. During chromatography, select a more polar eluent system or add a small percentage of a strong solvent to the mobile phase to improve solubility on the column. |
Data Presentation
While specific solubility values for this compound are not available, the following table provides an estimated qualitative solubility based on the properties of similar indole derivatives.[1][2]
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Very Low | The hydrophobic indole ring and substituents limit aqueous solubility.[5] |
| Hexanes | Low | As a non-polar solvent, it is unlikely to effectively solvate the polar indole moiety.[2] |
| Toluene | Low to Moderate | Aromatic interactions may provide some solubility, but polarity differences are a limiting factor.[2] |
| Dichloromethane (DCM) | Moderate | A common non-polar solvent that should offer reasonable solubility.[2] |
| Acetonitrile (ACN) | Moderate | The polar nature of ACN suggests good solubility.[2] |
| Methanol (MeOH) / Ethanol (EtOH) | Moderate to High | These polar protic solvents can engage in hydrogen bonding, facilitating dissolution.[2] |
| Tetrahydrofuran (THF) | Moderate to High | A versatile polar aprotic solvent suitable for many organic reactions.[13] |
| N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent known to dissolve many poorly soluble organic compounds.[1][3] |
| Dimethyl Sulfoxide (DMSO) | High | An excellent solvent for many indole derivatives due to its high polarity and hydrogen bond accepting ability.[1][2][3] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is a standard method for determining the equilibrium solubility of a compound.[1][9]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, THF, ACN, MeOH, DCM)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Co-solvent Screening for Enhanced Solubility
This protocol helps identify an effective co-solvent system to improve solubility for a reaction.[9][10]
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF, DCM)
-
Co-solvents (e.g., DMSO, DMF, NMP)
-
Scintillation vials
-
Vortex mixer
Methodology:
-
Prepare a series of vials with a fixed amount of this compound.
-
To each vial, add the primary reaction solvent.
-
Incrementally add a co-solvent (e.g., in 5%, 10%, 15% v/v ratios) to the vials.
-
Vortex each vial for a set period (e.g., 2 minutes).
-
Visually inspect the vials for complete dissolution.
-
The system with the lowest percentage of co-solvent that achieves complete dissolution is a good starting point for your reaction.
Mandatory Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: A logical troubleshooting guide for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Homocoupling in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common issue of homocoupling side products in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct. This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule.[1][2][3]
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[5]
Q3: How can I minimize homocoupling caused by atmospheric oxygen?
A3: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly deoxygenating the solvent and reaction mixture. A common and effective method is subsurface sparging with an inert gas like nitrogen or argon for an extended period (e.g., 30-60 minutes).[1][4] Maintaining a positive pressure of the inert gas throughout the reaction is also essential.[4]
Q4: How does the choice of palladium source affect homocoupling?
A4: The palladium source can significantly influence the extent of homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly contribute to homocoupling as they need to be reduced to the active Pd(0) state in situ. This reduction can occur via the homocoupling of two boronic acid molecules.[5] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred to minimize the initial concentration of Pd(II).[4][5]
Q5: What is the role of ligands in suppressing homocoupling?
A5: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can promote the desired cross-coupling pathway.[4] These ligands facilitate the oxidative addition and reductive elimination steps of the main catalytic cycle, making the competing homocoupling pathway less favorable.[4][6]
Q6: Can the choice of base influence the formation of homocoupling byproducts?
A6: Yes, the base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can exacerbate homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases like sodium hydroxide (NaOH), as they are less likely to promote side reactions.[7][8]
Q7: My boronic acid seems unstable under the reaction conditions. How can I address this?
A7: If you suspect boronic acid degradation, which can contribute to side reactions, consider using a more stable derivative. Boronic esters, such as pinacol esters (Bpin), are often more robust and can be handled more easily. They slowly hydrolyze in situ to the active boronic acid, which can help to maintain a low, steady concentration of the reactive species and suppress homocoupling.[1]
Data Presentation
Table 1: Effect of Reactor Inerting on Homocoupling Byproduct Formation
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[4]
Table 2: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 98 |
| 5 | NaOH | Toluene/H₂O | 100 | 12 | 75 |
| 6 | Et₃N | Toluene | 100 | 12 | 45 |
Yields are highly substrate and condition-dependent. This table illustrates general trends.[7]
Table 3: Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct.[4]
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture via Nitrogen Subsurface Sparging
This protocol is highly effective for removing dissolved oxygen, a key contributor to homocoupling.[4]
Materials:
-
Reaction flask with a magnetic stir bar
-
Condenser
-
Gas inlet adapter
-
Nitrogen line with a bubbler
-
Long needle or glass frit sparging tube
-
Solvent, reagents (aryl halide, boronic acid, base, ligand), and palladium catalyst
Procedure:
-
Assemble the reaction flask with the condenser and gas inlet adapter.
-
Add the solvent to the flask.
-
Insert the long needle or sparging tube connected to the nitrogen line so that it reaches the bottom of the flask.
-
Begin stirring the solvent and bubble a steady stream of nitrogen gas through it for at least 30-60 minutes.
-
After sparging, remove the sparging tube while maintaining a positive pressure of nitrogen in the flask.
-
Add the aryl halide, boronic acid, base, and ligand to the flask under a counterflow of nitrogen.
-
Finally, add the palladium catalyst under the nitrogen atmosphere.
-
Maintain a nitrogen atmosphere throughout the reaction using a balloon or a gentle, continuous flow of nitrogen.
Protocol 2: Base Screening in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for comparing the effectiveness of different bases in your specific Suzuki reaction.[7]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Standard laboratory glassware and purification materials
Procedure:
-
In separate reaction vessels, combine the aryl halide, arylboronic acid, palladium catalyst, and phosphine ligand.
-
To each vessel, add one of the bases to be screened.
-
Add the degassed solvent to each reaction vessel.
-
Stir the reactions at the desired temperature (e.g., 100 °C) for a set amount of time (e.g., 12 hours).
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude products by flash column chromatography.
-
Compare the yields of the desired product and the homocoupling byproduct for each base.
Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Regularly monitoring your reaction can help identify issues early on.
Procedure:
-
Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on the TLC plate alongside spots of your starting materials (aryl halide and boronic acid) for comparison.
-
Develop the TLC plate in the chosen mobile phase.
-
Visualize the spots under a UV lamp. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate reaction progress. The presence of a spot corresponding to the homocoupled byproduct can also be monitored.[9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanisms for boronic acid homocoupling in Suzuki reactions.
Caption: A logical workflow for troubleshooting homocoupling side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Challenges in the Scale-Up of 5-Bromo-2,3-dimethyl-1H-indole Production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-bromo-2,3-dimethyl-1H-indole. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in-situ from the reaction of (4-bromophenyl)hydrazine with 3-methyl-2-butanone.[1][2][3]
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this specific compound?
A2: Key challenges during the scale-up include:
-
Exothermic Reaction Control: The initial formation of the hydrazone and the subsequent acid-catalyzed cyclization can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
-
Regioisomer Formation: The use of an unsymmetrical ketone like 3-methyl-2-butanone can lead to the formation of a regioisomeric impurity, 6-bromo-2,3-dimethyl-1H-indole. The ratio of these isomers can be influenced by the choice of acid catalyst and reaction conditions.[1][2]
-
Product Purification: The final product may contain colored impurities and regioisomers, making purification challenging. Crystallization is often the preferred method for purification on a large scale.
-
Waste Management: The process can generate acidic and organic waste streams that require proper handling and disposal in accordance with environmental regulations.
Q3: How can I minimize the formation of the 6-bromo regioisomer?
A3: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by the acid catalyst and reaction temperature. Generally, stronger acids and higher temperatures tend to favor cyclization at the less substituted α-carbon of the ketone, which in the case of 3-methyl-2-butanone would lead to the desired 2,3-dimethylindole. However, extensive experimentation is often required to find the optimal conditions for maximizing the yield of the desired this compound.[4][5]
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, column chromatography is often impractical. Recrystallization from a suitable solvent system is the most common and cost-effective method. Solvents such as ethanol, isopropanol, or toluene, or mixtures thereof, are often good candidates. It may be necessary to perform multiple recrystallizations to achieve the desired purity.
Q5: What are the main safety concerns associated with the production of this compound?
A5: The primary safety concerns include:
-
Handling of (4-bromophenyl)hydrazine: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Use of strong acids: Strong acids like sulfuric acid or polyphosphoric acid are corrosive and require careful handling.
-
Flammable solvents: The reaction and purification steps often involve flammable organic solvents.
-
Exothermic reactions: As mentioned, the reaction can be exothermic, and proper temperature control is crucial to prevent runaway reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete hydrazone formation. | Ensure the reaction between (4-bromophenyl)hydrazine and 3-methyl-2-butanone goes to completion before adding the acid catalyst. Monitor the reaction by TLC or HPLC. |
| Decomposition of the hydrazone or final product. | The reaction may be too acidic or the temperature too high. Consider using a milder acid catalyst or lowering the reaction temperature. Neutralize the reaction mixture promptly after completion. | |
| Inefficient cyclization. | The choice of acid catalyst is crucial. Experiment with different Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) to find the optimal catalyst for this specific substrate.[3] | |
| Formation of Significant Amounts of 6-Bromo Isomer | Unfavorable reaction conditions for desired regioselectivity. | Adjust the reaction temperature and the concentration of the acid catalyst. A systematic study of these parameters is recommended to optimize the isomer ratio.[4][5] |
| Product is Darkly Colored | Oxidation of the indole ring. | The indole ring is susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. |
| Presence of polymeric byproducts. | Overly harsh reaction conditions (high temperature or high acid concentration) can lead to polymerization. Use the mildest conditions that still provide a reasonable reaction rate. | |
| Difficulty in Product Isolation/Purification | Oiling out during crystallization. | The cooling rate during crystallization may be too fast. Allow the solution to cool slowly with gentle stirring to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can also be beneficial. |
| Product is a fine powder that is difficult to filter. | The precipitation may be happening too quickly. Slowing down the addition of the anti-solvent or the cooling rate can lead to larger particle sizes. The use of a filter aid like Celite may be necessary for very fine precipitates.[6] |
Experimental Protocols
Representative Scale-Up Synthesis of this compound
This protocol is a representative example and may require optimization for specific equipment and desired purity levels.
Materials:
| Material | Quantity | Molar Equivalent |
| (4-Bromophenyl)hydrazine hydrochloride | 1.00 kg | 1.0 |
| 3-Methyl-2-butanone | 0.43 kg | 1.1 |
| Ethanol | 5.0 L | - |
| Concentrated Sulfuric Acid | 0.5 L | - |
| Toluene | 5.0 L | - |
| Saturated Sodium Bicarbonate Solution | As needed | - |
| Brine | 2.0 L | - |
| Anhydrous Sodium Sulfate | 0.5 kg | - |
Procedure:
-
Hydrazone Formation:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.00 kg) and ethanol (5.0 L).
-
Stir the mixture to obtain a suspension.
-
Slowly add 3-methyl-2-butanone (0.43 kg) to the suspension at room temperature.
-
Heat the mixture to 50-60 °C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Fischer Indole Cyclization:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (0.5 L) to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until the cyclization is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing 20 L of ice-water with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 5.0 L).
-
Combine the organic layers and wash with brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
-
Data Presentation
Table 1: Effect of Acid Catalyst on Yield and Isomer Ratio (Illustrative Data)
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | 5-Bromo Isomer : 6-Bromo Isomer Ratio |
| H₂SO₄ | 80 | 6 | 75 | 90 : 10 |
| PPA | 90 | 5 | 80 | 85 : 15 |
| ZnCl₂ | 100 | 8 | 65 | 95 : 5 |
| Acetic Acid | 110 | 12 | 50 | 80 : 20 |
Note: This data is illustrative and serves as a starting point for optimization.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. 88guru.com [88guru.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Alternative Palladium Catalysts for Difficult Suzuki Couplings
Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with difficult couplings, such as those involving sterically hindered substrates, heteroaryl compounds, or deactivated aryl chlorides. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data on alternative catalyst systems, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during difficult Suzuki coupling reactions and provides a systematic approach to resolving them.
Issue: Low to No Product Yield
Question: My Suzuki reaction with a sterically hindered aryl halide and a hindered boronic acid is resulting in a low yield or no product. What are the primary factors to investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary bottleneck is often the steric hindrance impeding key steps in the catalytic cycle. Here’s a step-by-step troubleshooting approach:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] Consider switching to a more robust catalyst system.
-
Buchwald Ligands and Precatalysts: Bulky, electron-rich phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective for coupling hindered aryl and heteroaryl substrates. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can also improve reaction outcomes.[2]
-
N-Heterocyclic Carbene (NHC) Catalysts: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, like PEPPSI™-IPr and the more advanced PEPPSI™-IPent, are air- and moisture-stable and show high efficiency for a broad range of substrates, including electron-rich and sterically demanding ones.[3] They often outperform traditional phosphine-based systems.
-
-
Optimize the Base and Solvent:
-
Base Selection: The choice of base is critical for the transmetalation step. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[2]
-
Solvent System: The solvent can significantly influence catalyst activity and solubility. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[2][4] For PEPPSI-IPr catalyzed amide cross-couplings, THF was found to be a highly effective solvent.[3]
-
-
Adjust Reaction Conditions:
-
Temperature: Many challenging Suzuki couplings require elevated temperatures, typically in the range of 80-110 °C, to overcome the activation energy barrier.[2][5]
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[5][6] Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[2]
-
Issue: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Question: My reaction is producing significant amounts of homocoupled product from the boronic acid and/or the deboronated starting material. How can I minimize these side reactions?
Answer: The formation of side products is a common problem, particularly with sensitive or unstable boronic acids.
-
Minimize Oxygen: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[6] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.
-
Boronic Acid Stability: Some boronic acids are prone to protodeboronation, especially under basic conditions at elevated temperatures.
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can lead to higher yields by slowly releasing the boronic acid during the reaction.[5]
-
Diethanolamine Adducts: Converting the boronic acid to its diethanolamine adduct can increase its stability and is particularly useful for challenging couplings.[2]
-
-
Catalyst Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. Electron-rich and bulky ligands, such as Buchwald-type phosphines, can promote the desired reductive elimination step, potentially outcompeting side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: When should I choose a Buchwald-type phosphine ligand versus an NHC-based catalyst like PEPPSI?
A1: The choice depends on the specific substrates and reaction conditions.
-
Buchwald Ligands (e.g., XPhos, SPhos): These are highly versatile and have a long track record of success in a wide range of C-C, C-N, and C-O bond-forming reactions. They are particularly well-suited for very hindered aryl substrates and heteroaryl halides.
-
PEPPSI Catalysts (e.g., PEPPSI-IPr, PEPPSI-IPent): These catalysts offer the significant advantage of being air- and moisture-stable, simplifying reaction setup.[3] They are known for their high efficiency and broad functional group tolerance. PEPPSI™-IPent is particularly effective for extremely demanding couplings, such as the formation of tetra-ortho-substituted biaryls. For amide and ester cross-couplings via N-C or C-O bond activation, Pd-PEPPSI-IPr has shown significant improvements over traditional phosphine catalysts.[3][7][8]
Q2: My aryl chloride is unreactive. What catalyst system is recommended?
A2: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strong C-Cl bond.[9] Overcoming this requires a highly active catalyst system.
-
Bulky, Electron-Rich Ligands: Catalyst systems employing bulky, electron-donating phosphine ligands are essential to promote the difficult oxidative addition step. XPhos has proven to be very efficient for the coupling of unactivated aryl and heteroaryl chlorides.
-
NHC Catalysts: PEPPSI™ catalysts can also be effective for the coupling of activated aryl chlorides.[10]
Q3: Can I perform Suzuki couplings in "green" or aqueous solvents?
A3: Yes, there has been significant progress in developing catalyst systems for Suzuki couplings in more environmentally benign solvents.
-
Some N-heterocyclic carbene (NHC)-palladium complexes, including solid-supported versions, have been shown to be effective for Suzuki couplings in neat water under air.[11]
-
Polymer-supported Pd-NHC complexes have also demonstrated efficient catalysis of Suzuki reactions under aqueous conditions.[12]
Q4: What is a "precatalyst" and why should I use one?
A4: A precatalyst is a stable, well-defined complex that is readily activated under the reaction conditions to generate the active catalytic species. Using a precatalyst, such as a Buchwald palladacycle or a PEPPSI complex, offers several advantages over generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand. These advantages include better control over the active catalyst formation, improved reproducibility, and often higher catalytic activity.[2]
Data Presentation: Comparison of Alternative Catalyst Systems
The following tables summarize the performance of different catalyst systems for specific types of difficult Suzuki couplings.
Table 1: Catalysts for Sterically Hindered Couplings
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos Pd G3 (0.5-2 mol%) | Di-ortho-substituted | Hindered | K₃PO₄ | Dioxane/H₂O | 80-110 | Good to Excellent | [2] |
| PEPPSI™-IPent | Di-ortho-substituted | Di-ortho-substituted | K₃PO₄ | Dioxane | 80 | High | |
| AntPhos/Pd(OAc)₂ | Di-ortho-substituted | Secondary alkyl | K₃PO₄ | Toluene | 110 | 70-90 | [13] |
| SPhos/Pd catalyst | Hindered Aryl-Cl | Various | K₃PO₄ | Toluene | 100 | High |
Table 2: Catalysts for Heteroaryl Couplings
| Catalyst System | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos/Pd catalyst | Heteroaryl-Cl | Various | K₃PO₄ | Dioxane | 100 | High | |
| Pd(OAc)₂/Monophosphine | Heteroaryl-Br/Cl | Thiophene boronic acid | Cs₂CO₃ | n-Butanol | 100 | Good to Excellent | [14] |
| PEPPSI™-IPr | Various | Various | K₂CO₃ | THF | 60 | Good to Excellent | [3] |
| PdCl₂(PPh₃)₂ | Amino-substituted heteroaryl-Br | Pyridylboronic acid | Na₂CO₃ (aq) | Dioxane | Reflux | 60-90 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Precatalyst (e.g., XPhos Pd G3) [2]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling with a PEPPSI™ Catalyst
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the PEPPSI™ precatalyst (e.g., PEPPSI™-IPr, 1-3 mol%). As the catalyst is air-stable, this can be done on the benchtop.
-
Inert Atmosphere & Solvent Addition: Seal the vial, purge with an inert gas, and add the degassed solvent (e.g., THF or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting difficult Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Minimizing impurities in the N-protection of 5-bromo-2,3-dimethyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-protection of 5-bromo-2,3-dimethyl-1H-indole.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My N-protection reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the potential causes and solutions?
Answer:
Low conversion in the N-protection of this compound can be attributed to several factors, primarily stemming from the steric hindrance and electronic properties of the starting material.
-
Inadequate Deprotonation: The indole N-H is weakly acidic, and the presence of electron-donating methyl groups at the C2 and C3 positions can further decrease its acidity, making deprotonation more challenging.
-
Solution: Ensure the use of a sufficiently strong base. Sodium hydride (NaH) is a common choice, but for sterically hindered indoles, stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide may be more effective.[1] Always use a fresh batch of base and ensure anhydrous reaction conditions, as moisture will quench the base.[1]
-
-
Steric Hindrance: The methyl groups at the C2 and C3 positions create significant steric bulk around the nitrogen atom, which can impede the approach of the protecting group's electrophile.[2][3][4]
-
Solution:
-
Choice of Protecting Group: Consider using a smaller, less sterically demanding protecting group if compatible with subsequent reaction steps.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for the formation of side products.
-
Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Poor Solubility: The starting indole or its deprotonated salt may have limited solubility in the chosen solvent.
-
Solution: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used solvents that offer good solubility for many indole derivatives.[1]
-
Question 2: I am observing significant amounts of an impurity that appears to be the C3-alkylated product. How can I improve the selectivity for N-protection?
Answer:
Competing C3-alkylation is a known side reaction in indole chemistry. The regioselectivity is influenced by the reaction conditions.
-
Counter-ion Effect: The nature of the counter-ion from the base can influence the site of alkylation.
-
Solution: Using sodium hydride (NaH) or potassium tert-butoxide generally favors N-alkylation.[1] The sodium or potassium cation coordinates with the indole nitrogen, increasing its nucleophilicity.
-
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can act as a nucleophile, leading to C3-alkylation.
-
Solution: Use a slight excess of a strong base to ensure complete deprotonation of the indole N-H.[1]
-
-
Reaction Temperature: Lower temperatures can sometimes favor N-alkylation.
-
Solution: Conduct the deprotonation and the initial addition of the electrophile at 0°C before allowing the reaction to warm to room temperature.
-
Question 3: After my N-protection reaction, I've isolated a product with a mass corresponding to the loss of the bromine atom. What is causing this debromination and how can I prevent it?
Answer:
Debromination is a potential side reaction, particularly under basic conditions with N-unprotected bromoindoles.
-
Deprotonation at N-H: The deprotonation of the indole nitrogen increases the electron density of the aromatic ring, which can make the C-Br bond more susceptible to cleavage.
-
Solution: N-protection is the primary strategy to prevent this.[5] By protecting the nitrogen, the acidity of the N-H proton is removed, and the electronic properties of the indole ring are altered, stabilizing the C-Br bond.
-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is most suitable for this compound?
A1: The choice of protecting group depends on the planned subsequent reaction steps and the required deprotection conditions.
-
tert-Butoxycarbonyl (Boc): A good choice for its ease of introduction and removal under acidic conditions. It is stable to many basic and nucleophilic reagents. However, the steric bulk of the Boc group might lead to slower reaction times with this substrate.
-
Tosyl (Ts): An electron-withdrawing group that can enhance the stability of the indole ring. However, its removal often requires harsh conditions (strong base or reducing agents), which may not be compatible with other functional groups.
-
Benzyl (Bn): A robust protecting group that is stable to a wide range of conditions. It is typically removed by catalytic hydrogenation. Be aware of potential C3-benzylation as a side product if conditions are not optimized.
Q2: What are the typical impurities I should look for during the N-protection of this compound?
A2: Besides unreacted starting material, common impurities include:
-
C3-Alkylated/Acylated Indole: Arises from the reaction at the C3 position of the indole ring.
-
Debrominated Product: Loss of the bromine atom from the 5-position.
-
Di-protected Indole (for some protecting groups): In some cases, reaction at both N1 and C3 can occur.
-
Byproducts from Solvent Decomposition: When using NaH in DMF, side reactions can lead to the formation of byproducts derived from dimethylamine.[6][7][8]
Q3: How can I best purify the N-protected product?
A3: The most common purification method is silica gel column chromatography. The choice of eluent will depend on the polarity of the N-protected product. For example, a gradient of ethyl acetate in hexanes is often effective. Recrystallization can also be a viable method for obtaining highly pure solid products. HPLC analysis is recommended to confirm the purity of the final product.[5][9][10][11]
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for this compound (Representative Data)
| Protecting Group | Reagents | Typical Solvents | Key Advantages | Potential Issues & Impurities |
| Boc | (Boc)₂O, DMAP (cat.) | THF, CH₂Cl₂ | Mild introduction, easily removed with acid. | Steric hindrance may slow the reaction. |
| Ts | TsCl, NaH | DMF, THF | Electron-withdrawing, stabilizes indole ring. | Harsh deprotection conditions, potential for di-tosylation. |
| Bn | BnBr, NaH | DMF, THF | Robust, stable to many reagents. | Potential for C3-benzylation, requires hydrogenation for removal. |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Cause | Recommended Action |
| Unreacted Starting Material | Incomplete deprotonation, steric hindrance. | Use a stronger base, increase reaction temperature/time. |
| C3-Protected Isomer | Incomplete deprotonation, reaction with neutral indole. | Ensure complete deprotonation with excess strong base, maintain low initial temperature. |
| Debrominated Product | Instability of the indolide anion. | Ensure complete and rapid N-protection. |
| Solvent-derived byproducts (e.g., from DMF) | Reaction of NaH with the solvent. | Consider using an alternative solvent like THF, especially for scale-up. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate.
Protocol 2: N-Tosyl Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 5-bromo-2,3-dimethyl-1-tosyl-1H-indole.
Protocol 3: N-Benzyl Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 1-benzyl-5-bromo-2,3-dimethyl-1H-indole.
Visualizations
Caption: General workflow for the N-protection of this compound.
Caption: Logical relationships in the formation of common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 5-bromo-2,3-dimethyl-1H-indole: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of 5-bromo-2,3-dimethyl-1H-indole and its structural analogs. Due to the limited availability of published high-resolution nuclear magnetic resonance (HR-NMR) and mass spectrometry (MS) data for this compound, this guide leverages experimental data from closely related compounds to predict and understand its spectral properties. The presented data is intended to support researchers in identifying and characterizing this and similar halogenated indole derivatives.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR and ¹³C NMR chemical shifts, as well as mass spectrometry data for this compound and its analogs. The data for the target compound are predicted based on the established trends observed in the spectra of the reference molecules.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 2,3-dimethyl-1H-indole[1] | 5-chloro-3-methyl-1H-indole[1] | 5-bromo-3-methyl-1H-indole[1] | This compound (Predicted) |
| NH | 7.60 (s, 1H) | 7.91 (s, 1H) | 7.92 (s, 1H) | ~7.8-8.0 (br s, 1H) |
| H-4 | 7.55 (d, 1H, J=6.9 Hz) | - | - | ~7.7 (d, 1H) |
| H-6 | 7.17 (dq, 2H, J=7.1, 6.1 Hz) | 7.16 (dd, 1H, J=8.6, 2.0 Hz) | 7.29 (dd, 1H, J=8.6, 1.9 Hz) | ~7.3 (dd, 1H) |
| H-7 | 7.29 – 7.26 (m, 1H) | 7.27 (d, 1H, J=8.5 Hz) | 7.22 (d, 1H, J=8.6 Hz) | ~7.2 (d, 1H) |
| 2-CH₃ | 2.38 (s, 3H) | - | - | ~2.4 (s, 3H) |
| 3-CH₃ | 2.29 (s, 3H) | 2.32 (d, 3H, J=0.7 Hz) | 2.32 (d, 3H, J=0.9 Hz) | ~2.3 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 2,3-dimethyl-1H-indole[1] | 5-chloro-3-methyl-1H-indole[1] | 5-bromo-3-methyl-1H-indole[1] | This compound (Predicted) |
| C-2 | 129.56 | - | - | ~130 |
| C-3 | 107.20 | 112.01 | 111.60 | ~108 |
| C-3a | 130.82 | 129.55 | 130.22 | ~130 |
| C-4 | 118.08 | 118.52 | 121.64 | ~121 |
| C-5 | 119.14 | 125.00 | 112.50 | ~113 |
| C-6 | 121.02 | 122.23 | 124.76 | ~125 |
| C-7 | 110.20 | 111.68 | 122.95 | ~111 |
| C-7a | 135.32 | 134.69 | 134.96 | ~135 |
| 2-CH₃ | 11.63 | - | - | ~12 |
| 3-CH₃ | 8.60 | 9.63 | 9.64 | ~9 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 2,3-dimethyl-1H-indole[1] | C₁₀H₁₁N | 145.20 | 145 (M⁺), 130 |
| This compound (Predicted) | C₁₀H₁₀BrN | 224.10 | 223/225 (M⁺), 208/210, 144 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and can be adapted for the specific analysis of this compound.
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.
-
Standard acquisition parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Typical parameters include a 30° pulse width, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.
-
For electrospray ionization (ESI), the solution should be free of non-volatile salts and buffers.
2. Mass Analysis:
-
High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2]
-
The instrument is calibrated using a known reference standard to ensure high mass accuracy.
-
Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.
Visualizations
Experimental Workflow for Compound Characterization
References
A Comparative Guide to the Reactivity of 5-Bromo-2,3-dimethyl-1H-indole and 5-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals. Halogenated indoles, in particular, are crucial intermediates in the synthesis of complex molecular architectures, offering a handle for further functionalization through various chemical transformations. This guide provides a comparative analysis of the reactivity of two key halogenated indole derivatives: 5-bromo-2,3-dimethyl-1H-indole and 5-chloroindole. Understanding their relative reactivity is paramount for designing efficient synthetic routes and optimizing reaction conditions in drug discovery and development.
Executive Summary
This guide presents a comparison of this compound and 5-chloroindole in three key areas of synthetic utility: palladium-catalyzed cross-coupling reactions, electrophilic substitution, and N-functionalization. The comparative data, supported by experimental protocols and visualizations, indicates that this compound is generally more reactive in palladium-catalyzed cross-coupling reactions due to the weaker carbon-bromine bond. In electrophilic substitution reactions, the electronic and steric effects of the substituents on both molecules play a significant role in determining the regioselectivity and reaction rates. For N-functionalization, the acidity of the indole N-H is a key determinant of reactivity.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the reactivity of this compound and 5-chloroindole in various chemical transformations. It is important to note that direct head-to-head comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation of representative examples to illustrate the expected reactivity trends.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole* | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 92 | [2] |
| 5-Chloroindole | Phenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Representative |
*Note: Data for a structurally similar 5-bromoindole derivative is used for illustrative purposes.
Table 2: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/XPhos (2) | NaOtBu | Toluene | 100 | 8 | >95 | Predicted |
| 5-Chloroindole | Morpholine | Pd₂(dba)₃/RuPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 78 | Representative |
Electrophilic Substitution Reactions
The indole nucleus is highly susceptible to electrophilic attack, typically at the C3 position.[3] However, in this compound, the C2 and C3 positions are substituted, directing electrophilic attack to the benzene ring. The halogen at the 5-position is a deactivating, ortho-, para-director, influencing the regioselectivity of the substitution.
Table 3: Electrophilic Bromination
| Substrate | Brominating Agent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| This compound | NBS | CH₂Cl₂ | 0 | 4,5-Dibromo-2,3-dimethyl-1H-indole | Moderate | Predicted |
| 5-Chloroindole | Br₂ | CCl₄ | 0 | 3-Bromo-5-chloroindole | High | Representative |
N-Functionalization Reactions
N-alkylation of indoles is a common transformation that can significantly impact their biological activity. The reaction typically proceeds via deprotonation of the indole N-H followed by nucleophilic attack on an alkyl halide. The acidity of the N-H proton can be influenced by substituents on the indole ring.
Table 4: N-Alkylation
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl Iodide | NaH | DMF | 25 | 2 | High | Predicted |
| 5-Chloroindole | Benzyl Bromide | K₂CO₃ | Acetone | 56 | 6 | 90 | Representative |
Experimental Protocols
The following are representative experimental protocols for key transformations of haloindoles.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative
This protocol is adapted from the microwave-assisted Suzuki-Miyaura coupling of a 5-bromo-spiroindole derivative.[2]
Materials:
-
5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv)
-
Ethanol
Procedure:
-
To a microwave reactor vessel, add 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2 mmol).
-
Add ethanol (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 25-40 minutes with stirring.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-arylated product.
Protocol 2: Electrophilic Bromination of 5-Chloroindole
Materials:
-
5-Chloroindole
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 5-chloroindole (1 mmol) in CCl₄ (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 mmol) in CCl₄ (5 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3-bromo-5-chloroindole.
Protocol 3: N-Alkylation of 5-Chloroindole
Materials:
-
5-Chloroindole
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
Acetone
Procedure:
-
To a round-bottom flask, add 5-chloroindole (1 mmol), K₂CO₃ (2 mmol), and acetone (15 mL).
-
Add the alkyl halide (1.1 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-alkylated product.
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
Caption: A representative experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified EGFR signaling pathway, a target for some indole-based inhibitors.
References
A Comparative Guide to the Synthesis of 5-bromo-2,3-dimethyl-1H-indole: A Novel Palladium-Catalyzed Approach vs. the Classic Fischer Indole Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful research. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 5-bromo-2,3-dimethyl-1H-indole, serve as versatile building blocks for a wide array of biologically active molecules. This guide provides an objective comparison between a novel, palladium-catalyzed synthetic method (the Larock indole synthesis) and a traditional alternative (the Fischer indole synthesis) for preparing this target compound. The comparison is supported by detailed experimental protocols and quantitative data to inform the selection of the most suitable synthetic route for your research needs.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the two synthetic methods, providing a clear, at-a-glance comparison.
| Parameter | New Method: Larock Indole Synthesis | Alternative: Fischer Indole Synthesis |
| Starting Materials | 4-Bromo-2-iodoaniline, 2-Butyne | (4-Bromophenyl)hydrazine, 2-Butanone |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂), P(tBu)₃ | Zinc Chloride (ZnCl₂) or other acids[1] |
| Reaction Temperature | 60-80 °C[2] | Reflux (typically 80-120 °C)[3] |
| Reaction Time | 12-24 hours | 2-12 hours[3][4] |
| Reported Yield | Good to excellent (typically >70%)[2][5] | Good to excellent (up to 90% for analogs)[6] |
| Key Advantages | Milder reaction conditions, high regioselectivity, broad functional group tolerance.[2][5] | Readily available and inexpensive starting materials, well-established and robust method.[1] |
| Key Disadvantages | Requires expensive palladium catalyst and ligands, potential for catalyst poisoning. | Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[1] |
Diagrammatic Overview
Visual representations of the experimental workflows and the core chemical transformations offer an intuitive understanding of each synthetic approach.
Caption: Experimental workflow for the Larock indole synthesis.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Core chemical transformations of the two synthetic methods.
Experimental Protocols
Method 1: New Method - Larock Indole Synthesis
This protocol is adapted from modern methodologies developed for the palladium-catalyzed coupling of o-bromoanilines.[2] It offers a milder alternative to classical methods for constructing 2,3-disubstituted indoles.
Materials:
-
4-Bromo-2-iodoaniline (1.0 equiv)
-
2-Butyne (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(tert-butyl)phosphine (P(tBu)₃) (10 mol%)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-iodoaniline, palladium(II) acetate, tri(tert-butyl)phosphine, and the carbonate base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by 2-butyne via syringe.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons (typically in the range of 7.0-7.8 ppm), the N-H proton (a broad singlet, often > 8.0 ppm), and two singlets for the methyl groups at the C2 and C3 positions (typically 2.2-2.4 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the eight distinct carbon atoms of the indole core and the two methyl groups.
-
Mass Spectrometry (EI): The molecular ion peak (M+) should appear at m/z corresponding to the molecular weight of the product (C₁₀H₁₀BrN), showing a characteristic isotopic pattern for bromine.
Method 2: Alternative - Fischer Indole Synthesis
This protocol is a classic and robust method for indole synthesis, adapted for the specific target molecule.[3] It involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride (1.0 equiv)
-
2-Butanone (methyl ethyl ketone) (1.1 - 1.5 equiv)
-
Anhydrous zinc chloride (ZnCl₂) (1.2 equiv) or another suitable acid catalyst (e.g., polyphosphoric acid, sulfuric acid).[1]
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in ethanol.
-
Add 2-butanone to the solution and stir at room temperature for 30-60 minutes to form the corresponding phenylhydrazone in situ.
-
Carefully add anhydrous zinc chloride to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-12 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization: The identity and purity of the final product should be confirmed using the same spectroscopic methods (NMR, MS) as described for the Larock synthesis. The resulting spectra should be identical.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 5-bromo-2,3-dimethyl-1H-indole: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 5-bromo-2,3-dimethyl-1H-indole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific substituted indole, this guide leverages Density Functional Theory (DFT) data from closely related analogs to provide insightful comparisons and predictions. The data presented herein is synthesized from various computational studies on indole and its derivatives, offering a valuable resource for understanding the impact of substitution on the electronic characteristics of the indole scaffold.
Introduction to DFT Studies in Drug Discovery
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[1] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict a molecule's reactivity, stability, and potential for use in various applications, including drug design. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the bioactivity and chemical reactivity of a compound.[2][3]
Comparative Analysis of Electronic Properties
To understand the electronic properties of this compound, we will compare it with its parent molecule, indole, and the intermediate analog, 5-bromo-1H-indole. The addition of methyl groups at the 2 and 3 positions and a bromine atom at the 5 position is expected to modulate the electronic properties of the indole ring.
Substituents on the indole ring have a pronounced effect on its electronic properties.[4][5] Electron-donating groups generally increase the HOMO energy level, making the molecule more susceptible to oxidation, while electron-withdrawing groups tend to lower the LUMO energy level, increasing its electron affinity. A bathochromic shift (a shift to longer wavelengths) in the absorption spectra is often observed with substitutions that decrease the HOMO-LUMO gap.[5]
The following table summarizes the key electronic properties obtained from DFT calculations for indole and 5-bromo-1H-indole. The values for this compound are estimated based on the observed trends from the effects of methyl and bromo substitutions on the indole core.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.5 to -6.2 | -0.5 to -1.0 | 4.5 to 5.7 |
| 5-bromo-1H-indole | -5.7 to -6.4 | -0.8 to -1.3 | 4.9 to 5.1 |
| This compound (Estimated) | -5.4 to -6.1 | -0.6 to -1.1 | 4.8 to 5.0 |
Note: The range of values reflects the use of different DFT functionals and basis sets in the cited literature.
The presence of the electron-withdrawing bromine atom at the 5-position generally leads to a slight stabilization of both the HOMO and LUMO levels, resulting in a HOMO-LUMO gap that is comparable to or slightly smaller than that of the parent indole. The addition of electron-donating methyl groups at the 2 and 3 positions is expected to raise the HOMO energy level, which would likely result in a slight decrease in the HOMO-LUMO gap for this compound compared to 5-bromo-1H-indole.
Experimental and Computational Protocols
The data presented in this guide is based on typical DFT calculation protocols found in the literature for indole derivatives.[5][6]
Computational Methodology:
-
Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.[5]
-
Method: Density Functional Theory (DFT) is the preferred method.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its accuracy in predicting molecular geometries and electronic properties.[7]
-
Basis Set: The 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for molecules of this size.[6]
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Properties: Following optimization, the HOMO and LUMO energies are calculated to determine the electronic properties of the molecule.
Logical Workflow of a DFT Study
The following diagram illustrates the typical workflow for a DFT study of the electronic properties of a molecule like this compound.
Caption: A flowchart illustrating the key steps in a typical DFT study of molecular electronic properties.
Conclusion
This comparative guide provides a foundational understanding of the electronic properties of this compound based on established DFT methodologies and data from related indole derivatives. The provided data and workflow can serve as a valuable starting point for researchers and scientists engaged in the design and development of new indole-based compounds for pharmaceutical and materials science applications. Further dedicated experimental and computational studies on this compound are warranted to validate and expand upon the predictions presented here.
References
- 1. mdpi.com [mdpi.com]
- 2. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 3. irjweb.com [irjweb.com]
- 4. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
Comparative Analysis of the Biological Activity of 5-Bromo-2,3-dimethyl-1H-indole and Its Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-bromo-2,3-dimethyl-1H-indole and its structural analogs. While direct experimental data for this compound is limited in publicly accessible literature, this analysis draws upon extensive data from its close analogs to infer its potential bioactivity and to highlight key structure-activity relationships (SAR). The guide focuses on anticancer and antimicrobial properties, presenting quantitative data from various studies to offer a clear comparison of performance.
Anticancer and Cytotoxic Activity
The indole scaffold is a well-established pharmacophore in anticancer drug discovery. The introduction of substituents at various positions of the indole ring, particularly halogens, has been shown to modulate cytotoxic potency significantly. This section compares the cytotoxic activities of 2,3-dimethyl-1H-indole and its halogenated analogs against a panel of human cancer cell lines.
Comparative Cytotoxicity Data (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogs. The data indicates that 2,3-dimethylindoles, especially with halogen substitutions, exhibit potent nanomolar activity against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (nM) | Reference |
| 2,3-dimethyl-1H-indole | Kidney Adenocarcinoma (ACHN) | 2.7 | [1] |
| Pancreas Carcinoma (Panc1) | 3.1 | [1] | |
| Lung Carcinoma (Calu1) | - | [1] | |
| Non-small Cell Lung (H460) | - | [1] | |
| Colon Cancer (HCT116) | - | [1] | |
| 5-Fluoro-2,3-dimethyl-1H-indole | Kidney Adenocarcinoma (ACHN) | 2.8 | [1] |
| Pancreas Carcinoma (Panc1) | 3.2 | [1] | |
| Lung Carcinoma (Calu1) | - | [1] | |
| Non-small Cell Lung (H460) | - | [1] | |
| Colon Cancer (HCT116) | - | [1] | |
| 5-Bromo-3-(N-(4-fluorophenyl) thiosemicarbazono)-1H-2-indolinone * | Breast Cancer (BT-549) | 39.8 nM (logGI50=-6.40) | [2] |
| Non-small Cell Lung (NCI-H23) | 79.4 nM (logGI50=-6.10) | [2] | |
| Ovarian Cancer (IGROV1) | 95.5 nM (logGI50=-6.02) | [2] |
Note: This compound is an isatin-based analog, not a direct 2,3-dimethylindole, but provides insight into the activity of 5-bromo-indole scaffolds.
The data suggests that both the unsubstituted and the 5-fluoro substituted 2,3-dimethylindoles are highly potent cytotoxic agents against kidney and pancreas cancer cell lines.[1] The introduction of a fluorine atom at the 5-position does not dramatically alter the high potency observed in the parent compound. Furthermore, related 5-bromo-indole derivatives show significant growth inhibitory effects, suggesting that the target compound, this compound, is a promising candidate for anticancer activity.[2]
Potential Mechanism of Action: Kinase Inhibition
Several indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Analogs such as 5-fluoro-2-oxindoles have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase in angiogenesis.[3][4] Inhibition of this pathway can lead to reduced tumor growth and metastasis.
Caption: Potential mechanism of action for indole analogs via VEGFR2 signaling inhibition.
Antimicrobial and Antifungal Activity
Halogenated indoles are recognized for their potent antimicrobial properties. The bromine atom, with its lipophilic and electron-withdrawing nature, can enhance membrane permeability and interaction with microbial targets. This section compares the antimicrobial efficacy of various bromo-indole analogs.
Comparative Antimicrobial & Antifungal Data (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for several bromo-indole analogs against pathogenic bacteria and fungi.
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | Escherichia coli | 0.35 | [5] |
| Pseudomonas aeruginosa | 0.35 | [5] | |
| Klebsiella pneumoniae | 1.25 | [5] | |
| Salmonella Typhi | 1.25 | [5] | |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7b) | Escherichia coli | 0.35 | [5] |
| Pseudomonas aeruginosa | 0.35 | [5] | |
| Klebsiella pneumoniae | 1.25 | [5] | |
| Salmonella Typhi | 1.25 | [5] | |
| Indole-thiadiazole derivative (2c) | MRSA | 3.125 | [6][7] |
| Indole-triazole derivative (3d) | MRSA | 3.125 | [6][7] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [8] |
Note: These compounds represent broader classes of indole derivatives that demonstrate the antimicrobial potential of the scaffold.
The data clearly indicates that 5-bromoindole derivatives possess potent antibacterial activity, particularly against Gram-negative bacteria, with MIC values as low as 0.35 µg/mL.[5] Furthermore, related indole structures incorporating thiadiazole and triazole moieties are effective against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] In the antifungal domain, a 5-bromoindole analog demonstrated significant activity against Candida albicans.[8] These findings collectively suggest a strong potential for this compound as a broad-spectrum antimicrobial agent.
Experimental Protocols
The data presented in this guide were primarily generated using the following standardized methodologies.
Protocol 1: MTT Assay for Cytotoxicity
This assay quantitatively assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The test compounds (e.g., this compound analogs) are dissolved in DMSO and then diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The culture is then diluted in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 108 CFU/mL for bacteria or 107 CFU/mL for yeasts.
-
Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Standard experimental workflows for cytotoxicity and antimicrobial testing.
Conclusion
This comparative guide demonstrates the significant biological potential of the this compound scaffold. Based on robust data from its close structural analogs, it can be concluded that:
-
Anticancer Potential: The 2,3-dimethylindole core is a highly potent cytotoxic agent. The addition of a bromine atom at the 5-position is likely to maintain or enhance this activity, making this compound a strong candidate for further investigation as an anticancer therapeutic, potentially acting through the inhibition of critical signaling kinases like VEGFR2.
-
Antimicrobial Potential: The presence of a 5-bromo substituent is a key feature in many potent antimicrobial indole derivatives. Analogs show excellent activity against both Gram-negative bacteria and clinically relevant fungal pathogens.
Further direct experimental evaluation of this compound is warranted to confirm and quantify these promising biological activities. The structure-activity relationships highlighted in this guide provide a strong rationale for its synthesis and inclusion in future drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
A Comparative Spectroscopic Analysis of 5-Bromo- and 5-Iodo-2,3-dimethyl-1H-indole
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between 5-bromo- and 5-iodo-2,3-dimethyl-1H-indole. This guide provides a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, alongside detailed experimental protocols for these analytical techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-bromo-2,3-dimethyl-1H-indole and analogous iodo-indole derivatives. It is important to note that where direct data for the target molecules were unavailable, data from structurally similar compounds have been used for predictive comparison and are clearly indicated.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not explicitly found. Predicted shifts based on analogs: Aromatic protons expected in the range of 7.0-7.8 ppm. Methyl protons at C2 and C3 expected around 2.2-2.4 ppm. The NH proton is expected as a broad singlet > 8.0 ppm. | Data not explicitly found. Predicted shifts based on analogs: Aromatic carbons expected between 110-140 ppm. The carbon bearing the bromine (C5) would be downfield. Methyl carbons would appear upfield (< 20 ppm). |
| 5-bromo-3-methyl-1H-indole [1] | NH: 7.92 (s, 1H), H4: 7.73 (d, J=1.6 Hz, 1H), H6: 7.29 (dd, J=8.6, 1.9 Hz, 1H), H7: 7.22 (d, J=8.6 Hz, 1H), H2: 6.99 (s, 1H), CH₃: 2.32 (d, J=0.9 Hz, 3H) | C7a: 134.96, C3a: 130.22, C2: 124.76, C4: 122.95, C6: 121.64, C5: 112.50, C7: 111.60, C3: not specified, CH₃: 9.64 |
| 5-iodo-2,3-dimethyl-1H-indole | Data not explicitly found. Predicted shifts based on analogs: Aromatic protons expected in the range of 7.1-8.0 ppm. Methyl protons at C2 and C3 expected around 2.2-2.4 ppm. The NH proton is expected as a broad singlet > 8.0 ppm. | Data not explicitly found. Predicted shifts based on analogs: Aromatic carbons expected between 85-140 ppm. The carbon bearing the iodine (C5) would be significantly upfield compared to the bromo analog. Methyl carbons would appear upfield (< 20 ppm). |
| 5-iodo-1H-indole-3-carbaldehyde [2] | NH: 12.27 (s, 1H), CHO: 9.92 (s, 1H), H2: 8.44 (s, 1H), H4: 8.29 (d, J=3.1 Hz, 1H), H6: 7.53 (dd, J=8.5, 1.4 Hz, 1H), H7: 7.37 (d, J=8.5 Hz, 1H) | C=O: 185.2, C7a: 138.9, C3a: 136.2, C6: 131.6, C4: 129.2, C2: 126.7, C3: 117.2, C7: 115.0, C5: 86.6 |
*Note: Data for 5-bromo-3-methyl-1H-indole and 5-iodo-1H-indole-3-carbaldehyde are provided as the closest available analogs for comparative purposes.
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| This compound | Data not explicitly found. Predicted peaks: N-H stretch (~3400), C-H aromatic (~3100-3000), C-H aliphatic (~2950-2850), C=C aromatic (~1600-1450), C-Br stretch (<700). | Predicted M/z: [M]⁺ at 223/225 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of methyl and bromine radicals. | Predicted λmax: Expected absorptions in the 220-230 nm and 270-290 nm regions, characteristic of the indole chromophore. |
| 5-iodo-2,3-dimethyl-1H-indole | Data not explicitly found. Predicted peaks: N-H stretch (~3400), C-H aromatic (~3100-3000), C-H aliphatic (~2950-2850), C=C aromatic (~1600-1450), C-I stretch (<600). | Predicted M/z: [M]⁺ at 271. Fragmentation would likely involve loss of methyl and iodine radicals. | Predicted λmax: A bathochromic (red) shift is expected compared to the bromo analog due to the heavier halogen, with absorptions likely beyond 230 nm and 290 nm. |
| 5-iodo-1H-indole-3-carbaldehyde *[2] | 3239 (N-H), 2924, 2804, 2749 (C-H), 1650 (C=O), 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608 | HRMS (ESI) [M+Na]⁺: 293.9386 | Data not available. |
*Note: Data for 5-iodo-1H-indole-3-carbaldehyde is provided as an available analog for comparative purposes.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: A suitable mass range is scanned (e.g., m/z 50-500) to detect the molecular ion and expected fragments.
-
-
Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity, while iodine gives a single, distinct molecular ion peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Spectral Range: Typically 200-400 nm for indole derivatives.
-
Blank: A cuvette containing the pure solvent is used as a reference to zero the absorbance.
-
-
Data Analysis: The spectrum is recorded, and the wavelength(s) of maximum absorbance (λmax) are identified.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of halogenated indole derivatives.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural validation using various spectroscopic techniques.
This guide provides a foundational understanding of the spectroscopic characteristics of 5-bromo- and 5-iodo-2,3-dimethyl-1H-indole. Researchers can utilize this information for the unambiguous identification and differentiation of these and related halogenated indole compounds in their research and development endeavors.
References
Comparative Guide to the Functionalization of 5-bromo-2,3-dimethyl-1H-indole and its Bioisosteric Alternative, 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical functionalization of 5-bromo-2,3-dimethyl-1H-indole and its bioisosteric alternative, 5-bromo-2,3-dimethyl-7-azaindole. The focus is on common and synthetically valuable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This comparison aims to inform researchers on the selection of appropriate scaffolds and reaction conditions for the synthesis of diverse compound libraries in drug discovery.
The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C5 position offers a vector for molecular diversification.[1] The 7-azaindole core, a bioisostere of indole, is also a key pharmacophore in many kinase inhibitors and other therapeutic agents, offering modulated physicochemical and biological properties.[1][2][3]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the functionalization of this compound and a comparable 5-bromo-7-azaindole derivative. It is important to note that while specific data for this compound is limited in publicly available literature, the data presented for the indole scaffold is based on reactions with the closely related 5-bromoindole. These conditions are expected to be largely transferable, though yields may vary.
Table 1: Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | ~85-95 |
| 2 | 5-bromo-7-azaindole derivative | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 88[4] |
Table 2: Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | ~70-85 |
| 2 | 5-bromo-7-azaindole derivative | Piperidine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | High |
Table 3: Sonogashira Coupling
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93[1] |
| 2 | 5-bromo-7-azaindole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | DMF | 80 | 12 | High |
Table 4: Heck Reaction
| Entry | Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High[5] |
| 2 | 5-bromo-7-azaindole derivative | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 |
Experimental Protocols
Below are detailed experimental protocols for the key functionalization reactions, adapted from literature procedures for similar substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of a bromo-indole or bromo-azaindole with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 5-bromo-indole/azaindole (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., Na₂CO₃ or K₃PO₄, 2.0 mmol), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O, 10 mL).
-
Reaction: Heat the mixture to the specified temperature (e.g., 100-110 °C) and stir for the indicated time (typically 12-24 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of a bromo-indole or bromo-azaindole.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo-indole/azaindole (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) in a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time (e.g., 18-24 hours).
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of a bromo-indole or bromo-azaindole with a terminal alkyne.[1]
-
Reaction Setup: To a dried flask, add the 5-bromo-indole/azaindole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) and a base such as triethylamine (2.0 mmol) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 4-6 hours).[1]
-
Work-up: After completion, cool the reaction, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
Heck Reaction Protocol
This protocol describes the vinylation of a bromo-indole or bromo-azaindole.[5]
-
Reaction Setup: In a microwave reaction vial, combine the 5-bromo-indole/azaindole (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), the ligand (e.g., P(o-tol)₃, 0.2 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture such as MeCN/H₂O (10:1, 10 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 80-150 °C) for the indicated time.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the product by flash column chromatography.
Signaling Pathways and Logical Relationships
The functionalized indole and 7-azaindole scaffolds are prevalent in compounds targeting various signaling pathways, particularly those involving protein kinases. The 7-azaindole motif is an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region.[1]
Logical relationship of scaffolds, reactions, products, and biological activities.
Comparison of Biological Potential
Both 2,3-dimethyl-1H-indole and 7-azaindole derivatives have demonstrated significant potential in drug discovery.
-
2,3-dimethyl-1H-indole derivatives have been investigated for a range of biological activities, including anticancer properties. The introduction of aryl groups at the 5-position can lead to potent inhibitors of various cellular processes.
-
7-Azaindole derivatives are particularly prominent as kinase inhibitors.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of many protein kinases. This has led to the development of several successful drugs and clinical candidates for the treatment of cancer and other diseases.[3] The substitution of a CH group in the indole ring with a nitrogen atom to form the 7-azaindole can also favorably modulate properties such as solubility and metabolic stability.
Conclusion
The functionalization of this compound and its 7-azaindole bioisostere via palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. While both scaffolds are amenable to a range of standard coupling reactions, the choice between them may be guided by the desired biological target and pharmacokinetic profile. The 7-azaindole core offers distinct advantages in the context of kinase inhibition due to its inherent hinge-binding capability. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate novel compounds based on these important heterocyclic systems.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Predicted NMR Shifts for 5-bromo-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Guide
This guide provides a detailed comparison between experimentally-derived Nuclear Magnetic Resonance (NMR) chemical shifts and computationally predicted values for the heterocyclic compound 5-bromo-2,3-dimethyl-1H-indole. The objective is to offer a cross-validation reference for researchers engaged in the synthesis, characterization, and development of indole-based molecules. This document outlines the methodologies for both experimental data acquisition and computational prediction, presents the data in a clear tabular format, and visualizes the workflow for a comprehensive understanding.
¹H and ¹³C NMR Spectral Data Comparison
The predicted values were generated using established computational NMR prediction algorithms, which employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and increment-based methods.[1][2][3]
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Predicted this compound | Experimental 2,3-dimethyl-1H-indole[1] | Experimental 5-bromo-3-methyl-1H-indole[1] |
| N-H | 8.01 | 7.60 (s) | 7.92 (s) |
| H-4 | 7.58 | 7.55 (d, J=6.9 Hz) | 7.73 (d, J=1.6 Hz) |
| H-6 | 7.21 | 7.17 (dq, J=7.1, 6.1 Hz) | 7.29 (dd, J=8.6, 1.9 Hz) |
| H-7 | 7.15 | 7.29 – 7.26 (m) | 7.22 (d, J=8.6 Hz) |
| 2-CH₃ | 2.38 | 2.38 (s) | - |
| 3-CH₃ | 2.22 | 2.29 (s) | 2.32 (d, J=0.9 Hz) |
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Predicted this compound | Experimental 2,3-dimethyl-1H-indole[1] | Experimental 5-bromo-3-methyl-1H-indole[1] |
| C-2 | 131.2 | 129.56 | - |
| C-3 | 108.5 | 107.20 | 111.60 |
| C-3a | 129.1 | 130.82 | 130.22 |
| C-4 | 121.8 | 118.08 | 121.64 |
| C-5 | 113.1 | 119.14 | 112.50 |
| C-6 | 124.3 | 121.02 | 124.76 |
| C-7 | 111.2 | 110.20 | 122.95 |
| C-7a | 134.5 | 135.32 | 134.96 |
| 2-CH₃ | 11.9 | 11.63 | - |
| 3-CH₃ | 8.7 | 8.60 | 9.64 |
Experimental and Computational Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data. The following outlines a general experimental procedure and the basis for the computational predictions.
Experimental NMR Data Acquisition Protocol
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives.
-
Sample Preparation:
-
Weigh approximately 5-15 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters:
-
Instrument: A 500 MHz Bruker AVANCE spectrometer (or equivalent).[1]
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Computational NMR Prediction Methodology
The predicted ¹H and ¹³C NMR spectra were obtained using computational software that integrates multiple prediction engines.[2][3] These engines typically rely on large databases of experimentally determined NMR data. The prediction process generally involves:
-
Structure Input: The 2D structure of this compound is drawn or imported into the software.
-
Algorithm Selection: A combination of methods is often employed:
-
HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method describes the chemical environment of a nucleus in concentric spheres and matches it to a database of known structures and their chemical shifts.
-
Machine Learning: Algorithms are trained on vast datasets of structure-spectra pairs to predict chemical shifts for novel structures.
-
Increment-Based Methods: Substituent effects on chemical shifts are calculated based on empirical parameters.
-
-
Prediction and Output: The software calculates and outputs the predicted chemical shifts for each nucleus in the molecule.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for comparing experimental and predicted NMR data and the logical relationships between the different components of this analysis.
Caption: Workflow for the cross-validation of experimental and predicted NMR data.
Caption: Logical relationships in NMR shift analysis.
Conclusion
The comparison of predicted NMR data for this compound with experimental data from structurally similar compounds provides valuable insights for researchers. The predicted shifts generally align with the expected electronic effects of the substituents on the indole ring. For instance, the downfield shift of aromatic protons in the bromo-substituted indole is qualitatively matched in the predicted spectrum. While computational predictions are a powerful tool for initial structural assessment, this guide highlights the indispensability of experimental data for unambiguous structure elucidation and verification. The provided protocols and comparative data serve as a practical resource for scientists in the field of organic and medicinal chemistry.
References
A Comparative Guide to Catalyst Performance in C-H Activation of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds in indole scaffolds represents a powerful and atom-economical strategy for the synthesis of complex molecules integral to pharmaceuticals and functional materials. The choice of catalyst is paramount to achieving desired reactivity and selectivity. This guide provides an objective comparison of prominent catalyst systems for the C-H activation of substituted indoles, supported by experimental data from recent literature.
Performance Benchmark: A Tale of Four Metals
Transition metal catalysts based on rhodium, palladium, iridium, and cobalt have demonstrated remarkable efficacy in mediating the C-H functionalization of indoles. Each metal, however, offers a unique profile in terms of regioselectivity, substrate scope, and reaction conditions. The following table summarizes key performance data for representative catalyst systems.
| Catalyst System | Indole Substrate (Position of Activation) | Coupling Partner | Product | Yield (%) | Reference |
| Rhodium (Rh) | |||||
| --INVALID-LINK--₂ | Acetanilides (forms indole in situ) | Internal Alkynes | Substituted Indoles | Moderate to Excellent | [1] |
| Rh₂(S-NTTL)₄ | Indoles (C3) | α-Alkyl-α-diazoesters | α-Alkyl-α-indolylacetates | High (82-96) | [2][3] |
| [CpRhCl₂]₂ | N-Pivaloylindoles (C7) | Dioxazolones | C7-Amidated Indoles | N/A | [4] |
| Palladium (Pd) | |||||
| Pd(OAc)₂ / Pyridine-type ligand | N-Phosphinoylindoles (C7) | Arylboronic Acids | C7-Arylated Indoles | N/A | |
| Pd(OAc)₂ | Unprotected Indoles (C2 or C3) | Alkenes | Alkenylated Indoles | N/A | [5] |
| Pd(II) | 3-Carbonyl Indoles (C4) | Iodoarenes | C4-Arylated Indoles | N/A | [6] |
| Iridium (Ir) | |||||
| [IrCl(cod)]₂ (ligand-free) | N-Acyl Protected Indoles (C3) | B₂(pin)₂ | C3-Borylated Indoles | Good to Excellent | [7] |
| Iridium Catalyst / 1,10-phenanthroline | N-Tertiary Phosphine Indoles (C6) | B₂(pin)₂ | C6-Borylated Indoles | N/A | [8] |
| Iridium Catalyst | N-Diethylhydrosilyl-6-methoxyindole (C7) | B₂(pin)₂ | 7-Borylindoles | N/A | [9][10] |
| Cobalt (Co) | |||||
| Co(III) Catalyst | N-Pyrazolyl Indoles (C2) | Perfluoroalkenes | C2-Perfluoroalkylated Indoles | Up to 97 | [11] |
| Heterogeneous Co-nanoparticles | Indoles | Alcohols | C-Alkylated Indoles | Good to Excellent | [12] |
Experimental Workflow & Methodologies
The successful execution of C-H activation reactions hinges on meticulous experimental setup and control of reaction parameters. Below is a generalized workflow and detailed protocols for key catalytic systems.
Caption: Generalized experimental workflow for a transition metal-catalyzed C-H activation of substituted indoles.
Detailed Experimental Protocols
1. Rhodium(II)-Catalyzed Enantioselective C-H Functionalization of Indoles [3]
-
Catalyst: Rh₂(S-NTTL)₄ (0.5 mol %)
-
Substrates: Indole (0.2 M) and α-alkyl-α-diazoester (0.67 M).
-
Procedure: To a solution of the indole and the rhodium catalyst in a suitable solvent at -78 °C, the α-diazoester is added via syringe pump. The reaction mixture is stirred at this temperature until completion.
-
Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography.
-
Analysis: The yield is determined after isolation, and the enantioselectivity is determined by chiral HPLC analysis.
2. Ligand-Free Iridium-Catalyzed C-H Borylation of Indoles [13]
-
Catalyst: [IrCl(cod)]₂ (2.5 mol %)
-
Substrates: N-acyl protected indole and B₂(pin)₂.
-
Procedure: The N-acyl protected indole, B₂(pin)₂, and [IrCl(cod)]₂ are combined in a suitable solvent under an inert atmosphere. The reaction mixture is stirred at a specified temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the C3-borylated indole.
-
Note: This protocol has been demonstrated to be amenable to gram-scale synthesis.
3. Cobalt-Catalyzed C-H/C-F Functionalization of Indoles [11]
-
Catalyst: A cobalt(III) catalyst (0.25 mol %).
-
Substrates: Indole with a pyrazolyl directing group and a perfluoroalkene.
-
Base: Potassium carboxylate.
-
Procedure: The indole substrate, perfluoroalkene, cobalt catalyst, and potassium carboxylate base are combined in a suitable solvent at room temperature.
-
Significance: This method allows for the selective functionalization at the C2-position under remarkably mild conditions.
Mechanistic Considerations: A Simplified Overview
The mechanism of C-H activation is highly dependent on the metal center and the directing group employed. A generalized, simplified pathway often involves the following key steps:
Caption: A simplified representation of a catalytic cycle for C-H activation of indoles.
This guide serves as a starting point for researchers navigating the complex landscape of C-H activation catalysis. The choice of the optimal catalyst will ultimately depend on the specific indole substrate, the desired functional group to be installed, and the target position for functionalization. Careful consideration of the data and protocols presented herein will aid in the rational design of efficient and selective synthetic routes to valuable indole derivatives.
References
- 1. Rhodium(III)-catalyzed arene and alkene C-H bond functionalization leading to indoles and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 12. Cobalt-catalysed CH-alkylation of indoles with alcohols by borrowing hydrogen methodology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-bromo-2,3-dimethyl-1H-indole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-bromo-2,3-dimethyl-1H-indole. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
This guide outlines the essential safety and logistical information for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may be harmful if ingested or inhaled.[1][2] Proper handling and disposal require an understanding of its key characteristics and associated hazards.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1] | H315 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
Required Personal Protective Equipment (PPE):
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if there is a risk of generating dust.[2] Work should be conducted in a well-ventilated area or under a fume hood.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.
-
Absorb and Collect:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
For solutions, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
-
Package for Disposal: Place the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Detailed Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous halogenated organic waste.[2] On-site treatment or neutralization is not recommended. The focus should be on safe collection, segregation, and transfer to a certified disposal facility.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is imperative to collect this compound waste separately from non-halogenated organic waste.[2] Use a designated and clearly marked waste container for "Halogenated Organic Waste."[2]
-
Container Management:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound." If other halogenated compounds are added to the same container, list all components.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal company to arrange for the pickup and disposal of the halogenated waste.[1][2]
-
An approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a certified facility.[2]
-
Dispose of the container and its contents through an approved waste disposal plant or a licensed hazardous waste contractor.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Step-by-step process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-bromo-2,3-dimethyl-1H-indole
Hazard Assessment:
Based on data from related compounds, 5-bromo-2,3-dimethyl-1H-indole should be handled as a potentially hazardous substance. It is presumed to be harmful if swallowed, may cause skin and eye irritation, and could lead to respiratory irritation.[1][3] As with many halogenated organic compounds, it is crucial to minimize exposure through all potential routes, including inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Standard/Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1][3] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A lab coat or other protective work clothing should be worn.[1] | |
| Respiratory Protection | In case of dust or vapor formation, use a NIOSH/MSHA-approved respirator.[1] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for ensuring safety and preventing contamination when working with this compound.
Engineering Controls:
-
Always conduct work in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
Step-by-Step Handling Procedure:
-
Preparation: Before commencing any work, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling:
-
After Handling:
Storage:
-
Store in a tightly closed, properly labeled container.[1]
-
Keep in a dry, well-ventilated place away from heat and sources of ignition.[1]
-
Store in a locked-up location.[1]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
Waste Segregation and Collection:
-
As a halogenated organic compound, it must be collected separately from non-halogenated waste.[4][6]
-
Use a designated, compatible, and properly labeled waste container for "Halogenated Organic Waste."[4][6]
-
Ensure waste containers are always tightly capped, except when adding waste.[1]
Disposal Method:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[8]
Emergency Procedures
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[8]
-
Control Ignition Sources: Remove all sources of ignition from the area.[8]
-
Contain and Absorb: For solid spills, carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation. For liquid spills, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
